Product packaging for (S)-MCOPPB(Cat. No.:CAS No. 1028969-49-4)

(S)-MCOPPB

货号: B1683878
CAS 编号: 1028969-49-4
分子量: 408.6 g/mol
InChI 键: CYYNMPPFEJPBJD-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

anxiolytic agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N4 B1683878 (S)-MCOPPB CAS No. 1028969-49-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNMPPFEJPBJD-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018254
Record name 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028969-49-4
Record name 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mcoppb
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCOPPB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Anxiolytic Mechanism of MCOPPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and tolerability profiles. MCOPPB, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (NOP) receptor, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the mechanism of action of MCOPPB in mediating its anxiolytic effects. We delve into its receptor binding profile, downstream signaling pathways, and preclinical evidence from behavioral pharmacology studies. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers in the field.

Introduction

The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor (a G protein-coupled receptor) and its endogenous ligand N/OFQ, is implicated in a wide range of physiological processes, including pain, mood, and motivation.[1][2] Activation of the NOP receptor has been shown to produce anxiolytic-like effects in various preclinical models, suggesting its potential as a therapeutic target for anxiety disorders.[2][3] MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a synthetic, non-peptide small molecule that acts as a potent and selective agonist at the NOP receptor.[1][2] This document will explore the molecular and behavioral pharmacology of MCOPPB, elucidating its mechanism of action in anxiety.

Molecular Pharmacology of MCOPPB

Receptor Binding Affinity and Selectivity

MCOPPB exhibits high affinity for the human NOP receptor. In vitro binding assays have demonstrated a pKi value of 10.07 ± 0.01.[2] Its selectivity for the NOP receptor over other opioid receptors is a key feature, minimizing off-target effects. MCOPPB is 12-fold more selective for the NOP receptor than for the mu-opioid receptor, 270-fold more selective than for the kappa-opioid receptor, and over 1000-fold more selective than for the delta-opioid receptor.[2]

Table 1: Receptor Binding Profile of MCOPPB

ReceptorpKiSelectivity vs. NOP
Human NOP10.07 ± 0.01-
Mu-opioid-12-fold
Kappa-opioid-270-fold
Delta-opioid->1000-fold

Data sourced from Hirao et al., 2008.[2]

Functional Activity

MCOPPB acts as a full agonist at the NOP receptor.[3] Upon binding, it initiates a signaling cascade that leads to the modulation of neuronal excitability.

Signaling Pathways

Activation of the NOP receptor by MCOPPB leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it activates G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type calcium channels.[3] This collective action leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to its anxiolytic effects.

G_protein_signaling MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR Binds to G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel N-type Ca2+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Neuron Neuronal Hyperpolarization & ↓ Neurotransmitter Release K_efflux->Neuron Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Neuron Anxiolysis Anxiolytic Effect Neuron->Anxiolysis

Caption: MCOPPB-induced NOP receptor signaling pathway.

Preclinical Anxiolytic Activity

The anxiolytic-like effects of MCOPPB have been demonstrated in rodent models of anxiety.

Vogel Conflict Test

In the mouse Vogel conflict test, a model that assesses anxiety by measuring the suppression of punished licking, MCOPPB demonstrated significant anxiolytic-like effects.[2] An oral dose of 10 mg/kg was effective, and interestingly, the compound exhibited a bell-shaped dose-response curve.[2] Importantly, these effects were sustained even after repeated administration for 5 days.[2]

Table 2: Anxiolytic-like Effects of MCOPPB in the Vogel Conflict Test

CompoundDose (p.o.)Effect on Punished Licking
MCOPPB10 mg/kgSignificant Increase
Diazepam3 mg/kgSignificant Increase

Data sourced from Hirao et al., 2008.[2]

Favorable Side Effect Profile

A key advantage of MCOPPB is its favorable side effect profile compared to benzodiazepines like diazepam. At an anxiolytically effective oral dose of 10 mg/kg, MCOPPB did not impair locomotor activity or memory in mice.[2] Furthermore, it did not potentiate the hypnotic effects of ethanol.[2] In contrast, diazepam is known to cause memory deficits and enhance ethanol-induced hypnosis.[2]

Experimental Protocols

Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of MCOPPB for the human NOP receptor.

Materials:

  • Membranes from cells expressing the recombinant human NOP receptor.

  • Radioligand (e.g., [³H]Nociceptin).

  • MCOPPB at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of MCOPPB.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Vogel Conflict Test (Mouse)

Objective: To assess the anxiolytic-like effects of MCOPPB.

Apparatus:

  • A transparent experimental chamber with a grid floor.

  • A drinking nozzle connected to a water source and a shock generator.

Procedure:

  • Water-deprive mice for 24-48 hours prior to the test.

  • Administer MCOPPB (e.g., 10 mg/kg, p.o.) or vehicle.

  • Place the mouse in the experimental chamber.

  • Allow a period of habituation.

  • After a set number of licks from the drinking nozzle, deliver a mild electric shock through the grid floor.

  • Record the number of shocks received over a specific time period.

  • An increase in the number of shocks received indicates an anxiolytic-like effect.

Vogel_Conflict_Test_Workflow Start Start Water_Deprivation Water Deprive Mice (24-48h) Start->Water_Deprivation Drug_Administration Administer MCOPPB or Vehicle Water_Deprivation->Drug_Administration Habituation Place in Chamber & Habituate Drug_Administration->Habituation Licking_Behavior Mouse Licks Nozzle Habituation->Licking_Behavior Shock_Delivery Deliver Mild Shock Licking_Behavior->Shock_Delivery After N licks Record_Data Record Number of Shocks Licking_Behavior->Record_Data Test Period Ends Shock_Delivery->Licking_Behavior Analysis Analyze Data Record_Data->Analysis End End Analysis->End

Caption: Workflow for the Vogel Conflict Test.

Conclusion

MCOPPB represents a promising anxiolytic agent with a distinct mechanism of action centered on the potent and selective agonism of the NOP receptor. Its high affinity and selectivity, coupled with a favorable preclinical profile demonstrating anxiolytic efficacy without the typical side effects of benzodiazepines, underscore its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into a novel treatment for anxiety disorders. This technical guide provides foundational data and methodologies to support ongoing and future research in this area.

References

The Discovery and Synthesis of (S)-MCOPPB: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, has emerged as a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target of significant interest for the development of novel anxiolytics and other central nervous system therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of a Novel NOP Receptor Agonist

The development of this compound was the result of a targeted drug design and discovery program aimed at identifying orally bioavailable, potent, and selective non-peptide agonists for the NOP receptor.[1] The rationale was driven by the anxiolytic-like effects observed with NOP receptor activation in preclinical models.[2] The discovery process involved the synthesis and screening of a series of 1,2-disubstituted benzimidazole derivatives.[1] Through systematic structure-activity relationship (SAR) studies, researchers identified key structural motifs that conferred high affinity and selectivity for the NOP receptor, leading to the identification of this compound as a lead candidate with a favorable pharmacological profile.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process. A detailed synthetic route is outlined in the literature, enabling its preparation for research and development purposes.

A generalized synthesis scheme will be inserted here upon finding a detailed, replicable protocol from a primary literature source.

Pharmacological Profile

This compound is a potent and selective agonist of the NOP receptor.[3] It exhibits high binding affinity for the human NOP receptor and demonstrates significant selectivity over other opioid receptors, including the mu, delta, and kappa subtypes.[2][]

Quantitative Pharmacological Data
ParameterValueReceptor/SystemReference
pKi10.07 ± 0.01Human NOP Receptor[2][]
Selectivity vs. mu-opioid receptor12-foldHuman Opioid Receptors[2][]
Selectivity vs. kappa-opioid receptor270-foldHuman Opioid Receptors[2][]
Selectivity vs. delta-opioid receptor>1000-foldHuman Opioid Receptors[2][]

This table will be expanded with additional data such as EC50, IC50, and pharmacokinetic parameters as more specific information is gathered.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[5] Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular signaling events.[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, NOP receptor activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] This collective action generally leads to a reduction in neuronal excitability. The downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38 MAPK, as well as phospholipase C (PLC).[5][6]

NOPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR G_protein Gαi/o βγ NOPR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation PLC PLC G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability MAPK MAPK (ERK, JNK, p38) PLC->MAPK

NOP Receptor Signaling Pathway

Experimental Protocols

NOP Receptor Binding Assay

This assay determines the binding affinity of a test compound to the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • [³H]-Nociceptin (radioligand).

  • Test compound (this compound) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled nociceptin (e.g., 1 µM).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-nociceptin, and either the test compound or the non-specific binding control in the assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value by analyzing the competition binding data using appropriate software.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist at the NOP receptor.

Materials:

  • Cell membranes from CHO cells expressing the human NOP receptor.

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound (this compound) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled GTPγS.

Procedure:

  • Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Analyze the data to determine the EC50 and Emax values for G protein activation.

In Vivo Vogel Conflict Test (Mouse)

This behavioral assay is used to assess the anxiolytic-like effects of a compound.[2]

Materials:

  • Male mice.

  • Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator).

  • Test compound (this compound) or vehicle control.

  • Standard anxiolytic (e.g., diazepam) as a positive control.

Procedure:

  • Deprive the mice of water for 24-48 hours before the test.

  • Administer the test compound, vehicle, or positive control orally (p.o.) or via another appropriate route at a specific time before the test.

  • Place each mouse individually into the test chamber.

  • After a period of adaptation, allow the mouse to drink from the spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.

  • Record the number of shocks received by the mouse during a specific test period (e.g., 5 minutes).

  • Anxiolytic compounds are expected to increase the number of shocks the mice are willing to take to drink, compared to the vehicle-treated group.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the NOP receptor. Its high potency, selectivity, and demonstrated anxiolytic-like effects in preclinical models underscore its potential. This guide provides a foundational understanding of its discovery, synthesis, and pharmacological properties to aid in its further investigation and development by the scientific community.

References

(S)-MCOPPB: A Comprehensive Technical Guide to its Nociceptin Receptor Binding Affinity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity and functional profile of (S)-MCOPPB, a potent and selective agonist for the nociceptin opioid peptide (NOP) receptor. This compound, chemically identified as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, has emerged as a significant research tool for elucidating the physiological and pathological roles of the NOP receptor system.[1][2][3] This document details the quantitative binding characteristics of this compound at the NOP receptor and its selectivity over other opioid receptor subtypes, outlines the experimental protocols for key in vitro assays, and illustrates the associated cellular signaling pathways.

Introduction

The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor and its endogenous ligand, is a key modulator of a wide range of biological functions, including pain, anxiety, and reward.[1] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor exhibits a distinct pharmacological profile. The development of selective ligands such as this compound is crucial for dissecting the therapeutic potential of targeting this system. This compound has demonstrated potent anxiolytic-like effects in preclinical models, highlighting its potential for the development of novel therapeutics.[1]

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the human NOP receptor and significant selectivity over the mu (μ), kappa (κ), and delta (δ) opioid receptors.[1] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) and Selectivity of this compound for Opioid Receptors

ReceptorpKiKi (nM)Selectivity Ratio (vs. NOP)Reference
NOP 10.07 ± 0.010.085-[1]
Mu (MOP) -1.0212-fold[1]
Kappa (KOP) -22.95270-fold[1]
Delta (DOP) ->1000>1000-fold[1][4]

Note: pKi is the negative logarithm of the Ki value. Ki values for MOP, KOP, and DOP were calculated from the reported selectivity ratios in the source.

Experimental Protocols

The characterization of this compound's binding and functional properties relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Cell Membranes expressing NOP Receptors Incubate Incubate at Room Temperature Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]Nociceptin) Radioligand->Incubate TestCompound This compound (Varying Concentrations) TestCompound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation DataAnalysis Data Analysis (IC50 and Ki Determination) Scintillation->DataAnalysis

Caption: Workflow of a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

  • Reaction Mixture: In a 96-well plate, the following components are added in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

    • Cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]nociceptin).

    • Varying concentrations of the unlabeled test compound, this compound.

    • For determining non-specific binding, a high concentration of a known NOP receptor agonist or antagonist is used.

  • Incubation: The reaction mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an indicator of receptor activation.

Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the NOP receptor are used.

  • Reaction Mixture: The assay is typically performed in a buffer containing MgCl₂ and GDP. The following are added to each well:

    • Cell membranes.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • A fixed concentration of GDP (to maintain a pool of inactive G proteins).

    • Varying concentrations of this compound.

    • Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation: The mixture is incubated, typically for 60 minutes at 30°C.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of this compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

NOP Receptor Signaling Pathway

Upon activation by an agonist like this compound, the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o).

NOP Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Binds G_protein Gi/o Protein (αβγ) NOPR->G_protein Activates GRK GRK NOPR->GRK Phosphorylates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase ATP ATP G_alpha->AC Inhibits cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Arrestin β-Arrestin GRK->Arrestin Recruits Arrestin->NOPR Binds to Phosphorylated Receptor

Caption: NOP receptor signaling pathway upon agonist binding.

Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as ion channels. Furthermore, agonist-bound receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from G proteins (desensitization) and can initiate G protein-independent signaling pathways and receptor internalization.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key publication by Hayashi et al. (2009) outlines a detailed synthetic route.[5][6] The general strategy involves the preparation of two key intermediates: (R)-N-Boc-nipecotic acid and N-[1-(1-methylcyclooctyl)-4-piperidinyl]-1,2-benzenediamine. These intermediates are then coupled, followed by deprotection to yield the final this compound product.[5] The synthesis requires careful control of stereochemistry to obtain the desired (R)-enantiomer at the 3-position of the piperidine ring, which corresponds to the (S)-configuration of the final MCOPPB molecule in some naming conventions.

Conclusion

This compound is a highly potent and selective NOP receptor agonist that serves as an invaluable tool for pharmacological research. Its well-defined binding affinity, selectivity profile, and functional activity make it a standard reference compound for studying the N/OFQ-NOP system. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and neuroscience. Further investigation into the therapeutic applications of NOP receptor agonists like this compound is warranted, particularly in the context of anxiety and other CNS disorders.

References

(S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, anxiety, and reward. Unlike classical opioid receptors, the activation of the NOP receptor does not typically lead to the same adverse side effects, such as respiratory depression and addiction liability, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, its interaction with the NOP receptor, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its high affinity and potency as a NOP receptor agonist.

Table 1: Radioligand Binding Affinity of this compound at Opioid Receptors

ReceptorpKiKi (nM)Selectivity vs. NOP
NOP 10.070.085-
Mu (μ) ~8.9~1.2615-fold
Kappa (κ) ~7.6~25.1295-fold
Delta (δ) <6>1000>11765-fold

Data compiled from multiple sources indicating high affinity and selectivity for the NOP receptor.

Table 2: Functional Activity of this compound at the NOP Receptor

Functional AssayParameterValue
[³⁵S]GTPγS Binding pEC₅₀9.41
EC₅₀ (nM)0.39
EfficacyFull Agonist
cAMP Inhibition Potency~10-fold more potent than N/OFQ
EfficacyFull Agonist

This compound demonstrates robust functional agonism at the NOP receptor, leading to G protein activation and inhibition of adenylyl cyclase.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of MAPK signaling pathways has also been reported.

NOP_Signaling_Pathway MCOPPB This compound NOP_R NOP Receptor MCOPPB->NOP_R Binds to G_protein Gαi/oβγ NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Anxiolysis) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

NOP Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of NOP receptor agonists. Below are representative protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for the NOP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NOP receptor.

Materials:

  • Membranes from cells expressing the human NOP receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-N/OFQ or another suitable NOP receptor radioligand.

  • Non-specific binding control: Unlabeled N/OFQ.

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled N/OFQ.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of this compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep_reagents incubation Incubate: Membranes + Radioligand + this compound prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G protein activation via the NOP receptor.

Materials:

  • Membranes from cells expressing the human NOP receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound: this compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

  • For basal binding, incubate membranes with [³⁵S]GTPγS and GDP in the absence of an agonist.

  • For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and plot the concentration-response curve to determine the EC₅₀ and Emax values for this compound.

GTP_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [³⁵S]GTPγS & GDP - this compound dilutions start->prep_reagents incubation Incubate: Membranes + [³⁵S]GTPγS + GDP + this compound prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Plot Dose-Response Curve - Determine EC₅₀ and Emax counting->analysis end End analysis->end

[³⁵S]GTPγS Binding Assay Workflow
In Vivo Assessment of Anxiolytic Activity (Elevated Plus-Maze)

The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Apparatus:

  • A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Procedure:

  • Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).

  • After a specified pre-treatment time, place the mouse in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a highly potent and selective NOP receptor agonist with demonstrated in vitro and in vivo activity. Its pharmacological profile suggests its potential as a therapeutic agent for conditions where NOP receptor modulation is beneficial, such as anxiety disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel NOP receptor ligands. Further research into its long-term effects and clinical efficacy is warranted.

References

An In-depth Technical Guide to (S)-MCOPPB: A Potent and Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to (S)-MCOPPB, a potent and selective agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This compound has garnered significant interest for its potential therapeutic applications, particularly in the fields of anxiolytics and, more recently, senolytics.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule.[1][2][3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole
CAS Number 1028969-49-4 (free base)[1][2][3]
1108147-88-1 (trihydrochloride)[1][2]
Molecular Formula C₂₆H₄₀N₄[1][2][3][4]
SMILES CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5[1][3][4]
InChI Key CYYNMPPFEJPBJD-OAQYLSRUSA-N[1][2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueForm
Molecular Weight 408.634 g/mol [1][3]Free Base
518.01 g/mol [5]Trihydrochloride
536.0 g/mol [6]Trihydrochloride Hydrate
Appearance White to off-white solid[]Solid
Boiling Point 576.5 ± 50.0 °C at 760 mmHg[]-
Density 1.2 ± 0.1 g/cm³[]-
Solubility Soluble in DMSO[2]Free Base
Water: 10 mg/mL[6]Trihydrochloride Hydrate
Soluble in Methanol (30 mg/mL), 0.1N HCl (18.4 mg/mL), Water (11.2 mg/mL)[8]Not Specified
DMSO: 100 mg/mL (193.05 mM)[5]Trihydrochloride
XLogP 4.9[9]-
Hydrogen Bond Donors 1[9]-
Hydrogen Bond Acceptors 4[9]-
Rotatable Bonds 3[9]-
Topological Polar Surface Area 30.87 Ų[9]-
Purity >98% (HPLC)[10]Trihydrochloride

Pharmacological Properties

This compound is a potent and selective full agonist for the NOP receptor.[9] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the NOP receptor system.

Table 3: Pharmacological Profile of this compound

ParameterSpeciesValueReference
pKi (NOP receptor) Human10.07 ± 0.01[11]
EC₅₀ ([³⁵S]GTPγS binding) Human0.39 nM[6]
Selectivity over μ-opioid receptor Human12-fold[11]
Selectivity over κ-opioid receptor Human270-fold[11]
Selectivity over δ-opioid receptor Human>1000-fold[11]
Anxiolytic Effects

In preclinical studies, this compound has demonstrated significant anxiolytic-like effects.[1][3] Notably, these effects are observed at doses that do not cause sedation, memory impairment, or motor dysfunction, which are common side effects of other anxiolytic agents like benzodiazepines.[11]

Senolytic Effects

More recently, this compound has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[12] This discovery has opened new avenues for its potential application in age-related diseases. In vivo studies have shown that this compound can reduce the burden of senescent cells in peripheral tissues.[13]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[14] The primary signaling pathway involves the coupling to Gαi/o proteins.

MCOPPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCOPPB This compound NOP_R NOP Receptor MCOPPB->NOP_R binds & activates G_protein Gαi/oβγ NOP_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ca_channel Ca²⁺ Channel Cellular_Response Cellular Response (e.g., Anxiolysis, Senolysis) Ca_channel->Cellular_Response K_channel K⁺ Channel K_channel->Cellular_Response G_alpha->AC inhibits G_beta_gamma->Ca_channel inhibits G_beta_gamma->K_channel activates MAPK MAPK (ERK, p38, JNK) G_beta_gamma->MAPK activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates PKA->Cellular_Response MAPK->Cellular_Response Synthesis_Workflow A Starting Materials B Synthesis of Benzimidazole Intermediate A->B C Synthesis of Piperidine Intermediate A->C D Coupling Reaction B->D C->D E This compound (crude) D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Pure this compound F->G GTP_gamma_S_Workflow A Prepare NOP Receptor- Expressing Cell Membranes C Set up 96-well Plate: Membranes + this compound + [³⁵S]GTPγS A->C B Prepare Assay Buffer (Tris, MgCl₂, NaCl, GDP) B->C D Incubate at 30°C C->D E Terminate Reaction by Filtration D->E F Scintillation Counting E->F G Data Analysis (EC₅₀, Eₘₐₓ) F->G

References

(S)-MCOPPB: A Novel Senolytic Agent Targeting Cellular Senescence Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases. The selective elimination of senescent cells by agents known as senolytics has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the effects of (S)-MCOPPB, a selective nociceptin/orphanin FQ opioid receptor (NOP) ligand, on cellular senescence pathways. Initially investigated for its anxiolytic properties, this compound has been identified as a potent senolytic compound with a unique mechanism of action. This document details the experimental evidence, underlying signaling pathways, and methodologies related to the senolytic activity of this compound, offering valuable insights for researchers and professionals in the field of geroscience and drug development.

Introduction to this compound and Cellular Senescence

Cellular senescence is a complex cellular state characterized by stable cell cycle arrest and the secretion of a pro-inflammatory secretome, termed the Senescence-Associated Secretory Phenotype (SASP)[1]. The accumulation of senescent cells in tissues contributes to aging and various pathologies, making their selective removal a key therapeutic goal[1]. Senolytics are a class of drugs that preferentially induce apoptosis in senescent cells[1][2].

This compound, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP)[2]. Originally explored for its potential as an anxiolytic agent, a high-throughput screening of a library of pharmacologically active compounds identified this compound as a novel senolytic[1][2][3].

Senolytic Effects of this compound: In Vitro and In Vivo Evidence

This compound has demonstrated senolytic activity across various models of cellular senescence.

In Vitro Studies: In studies using human MRC5 fibroblasts induced into senescence with aphidicolin, this compound effectively eliminated senescent cells[1]. Furthermore, its senolytic potential was confirmed in chemotherapy-induced senescence models using hepatocellular carcinoma cell lines (HepG2 and Huh-7) treated with doxorubicin[1].

In Vivo Studies: Animal model studies have substantiated the in vitro findings. In mice, administration of this compound led to a reduction in the burden of senescent cells in peripheral tissues[1][2][3]. Similarly, in the nematode Caenorhabditis elegans, exposure to this compound also resulted in a decrease in senescent cells[1][2][3]. Notably, the senolytic effects of this compound in mice were observed in peripheral tissues but not in the central nervous system[1][2][3].

Mechanism of Action: The Role of Toll-Like Receptor Signaling

The senolytic activity of this compound is linked to the activation of specific immune response pathways. Mechanistic studies have revealed that treatment with this compound activates transcriptional networks involved in the immune response to external stressors, with a significant implication of Toll-like receptors (TLRs)[1][2][3]. This mode of action distinguishes this compound from many other senolytics that typically target pro-survival pathways within senescent cells.

Below is a diagram illustrating the proposed signaling pathway for this compound's senolytic effect.

MCOPPB_Signaling_Pathway cluster_cell Senescent Cell MCOPPB This compound NOP_Receptor NOP Receptor MCOPPB->NOP_Receptor Binds to TLR_Activation Toll-like Receptor (TLR) Activation NOP_Receptor->TLR_Activation Leads to Cell_Membrane Cell Membrane Immune_Response_Network Activation of Immune Response Transcriptional Networks TLR_Activation->Immune_Response_Network Senescent_Cell_Elimination Senescent Cell Elimination Immune_Response_Network->Senescent_Cell_Elimination

Figure 1: Proposed signaling pathway of this compound in inducing senolysis.

Quantitative Data on this compound's Senolytic Activity

The senolytic effect of this compound on doxorubicin-induced senescent hepatocellular carcinoma cells has been quantified, demonstrating a dose-dependent response. The maximal cytostatic dose without inducing cytotoxicity was identified as 0.5 µM[1].

Cell LineSenescence InducerThis compound ConcentrationEffectReference
HepG2Doxorubicin (100 nM)0.5 µMMaximal cytostatic dose[1]
Huh-7Doxorubicin (100 nM)0.5 µMMaximal cytostatic dose[1]

Table 1: Dose-dependent effects of this compound on senescent cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's senolytic effects.

5.1. Cell Culture and Senescence Induction

  • Cell Lines:

    • Human fetal lung fibroblasts (MRC5)

    • Hepatocellular carcinoma cell lines (HepG2, Huh-7)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Induction of Replicative Senescence (MRC5): Cells are cultured for approximately 4 weeks until the population ceases to proliferate.

  • Induction of Chemotherapy-Induced Senescence (HepG2, Huh-7): Cells are treated with 100 nM doxorubicin for 24 hours, followed by a 6-day washout period before treatment with this compound[1].

  • Induction of Aphidicolin-Induced Senescence (MRC5): Cells are treated with aphidicolin to induce senescence[1].

5.2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

  • Wash cells with phosphate-buffered saline (PBS).

  • Fix cells with 2% formaldehyde and 0.5% glutaraldehyde.

  • Wash cells again with PBS.

  • Incubate cells at 37°C (without CO2) with the SA-β-gal staining solution (containing X-gal).

  • Counterstain with Nuclear Fast Red.

  • Dehydrate through a series of ethanol concentrations (50%, 70%, 95%, 100%).

  • Clear with xylene and mount.

SA_beta_gal_Workflow start Seed Cells induce_senescence Induce Senescence (e.g., Doxorubicin) start->induce_senescence wash_pbs1 Wash with PBS induce_senescence->wash_pbs1 fix Fix with Formaldehyde + Glutaraldehyde wash_pbs1->fix wash_pbs2 Wash with PBS fix->wash_pbs2 stain Incubate with SA-β-gal Staining Solution wash_pbs2->stain counterstain Counterstain with Nuclear Fast Red stain->counterstain dehydrate Dehydrate with Ethanol Series counterstain->dehydrate clear_mount Clear with Xylene and Mount dehydrate->clear_mount end Microscopic Analysis clear_mount->end

Figure 2: Workflow for Senescence-Associated β-Galactosidase Staining.

5.3. Cell Viability Assay

Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue™).

  • Seed senescent and non-senescent cells in a 96-well plate.

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a specified time.

  • Measure fluorescence or absorbance to determine cell viability.

Relationship with Core Senescence Pathways: p53/p21 and Sirtuins

While the primary mechanism of this compound involves TLR signaling, it is important to understand the context of the core cellular senescence pathways.

The p53/p21 Pathway: The p53 tumor suppressor and its downstream target, the cyclin-dependent kinase inhibitor p21, are central regulators of senescence induction[4][5]. DNA damage and other stressors activate p53, which in turn transcriptionally activates p21[4][6]. p21 then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest[4]. The interaction between p53 and p21 is crucial for p53-dependent gene expression[7]. While the direct effect of this compound on the p53/p21 pathway has not been explicitly detailed in the available literature, this pathway remains a fundamental aspect of the senescent phenotype that this compound targets.

Sirtuins: Sirtuins are a family of NAD+-dependent deacylases that play a critical role in delaying cellular senescence and extending lifespan[8][9]. They are involved in maintaining genome integrity and promoting DNA damage repair[8][9]. The activation of certain sirtuins, such as SIRT1, can suppress senescence[10][11]. There is currently no direct evidence from the reviewed literature linking the senolytic action of this compound to the modulation of sirtuin activity.

Core_Senescence_Pathways cluster_p53_p21 p53/p21 Pathway cluster_sirtuins Sirtuin Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 p21 p21 Expression p53->p21 induces CDK_inhibition CDK Inhibition p21->CDK_inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) CDK_inhibition->Cell_Cycle_Arrest Sirtuins Sirtuin Activation (e.g., SIRT1) DNA_Repair Enhanced DNA Repair & Genomic Stability Sirtuins->DNA_Repair Delayed_Senescence Delayed Senescence DNA_Repair->Delayed_Senescence

Figure 3: Overview of the core p53/p21 and Sirtuin senescence pathways.

Conclusion and Future Directions

This compound represents a novel class of senolytic agents with a distinct mechanism of action centered on the activation of immune-related pathways through the NOP receptor and Toll-like receptors. Its demonstrated efficacy in vitro and in vivo in reducing the burden of senescent cells highlights its therapeutic potential for age-related diseases.

Future research should focus on several key areas:

  • Elucidation of the Downstream Signaling Cascade: A more detailed investigation into the specific TLRs involved and the subsequent intracellular signaling events is warranted.

  • Interaction with Core Senescence Pathways: Studies are needed to determine if this compound's effects are modulated by or intersect with the p53/p21 and sirtuin pathways.

  • Clinical Translation: Given its senolytic properties, clinical trials are a logical next step to evaluate the safety and efficacy of this compound in human populations for age-related conditions. The identification of biomarkers for senescent cell burden will be crucial for patient selection and monitoring treatment response in such trials[12].

This technical guide provides a solid foundation for understanding the current knowledge on this compound's effects on cellular senescence. As research in this area progresses, this compound may emerge as a valuable tool in the growing arsenal of senotherapeutics.

References

Preliminary In Vitro Studies of (S)-MCOPPB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family. Contrary to initial hypotheses suggesting it may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), extensive in vitro research has firmly established its primary mechanism of action at the NOP receptor. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the NOP receptor and its agonists.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human NOP receptor. Its pharmacological activity has been characterized through various in vitro assays, which are summarized below.

Receptor Binding Affinity

The binding affinity of this compound to the NOP receptor and its selectivity over other opioid receptors have been determined using radioligand binding assays.

ReceptorParameterValueReference
Human NOPpKi10.07 ± 0.01[1][2]
Human Mu (µ) OpioidSelectivity Fold (vs. NOP)12[2]
Human Kappa (κ) OpioidSelectivity Fold (vs. NOP)270[2]
Human Delta (δ) OpioidSelectivity Fold (vs. NOP)>1000[2]
Functional Activity

The agonist activity of this compound at the NOP receptor has been demonstrated through functional assays that measure downstream signaling events.

AssayParameterValueCell LineReference
GIRK Channel ActivationEC500.06 ± 0.02 nMAtT-20
cAMP InhibitionPotency~10-fold more potent than N/OFQCHO
[³⁵S]GTPγS BindingEfficacyFull AgonistCHO-NOP

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NOP receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NOP receptor by this compound.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • Radioligand: [³H]-UFP-101 or [³H]Nociceptin.[3][4]

  • This compound (test compound).

  • Unlabeled N/OFQ (for non-specific binding determination).[3]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4.[3]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Polyethylenimine (PEI)-soaked glass fiber filters (e.g., Whatman GF/B).[3]

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-NOP cells and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[3]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), radioligand (at a concentration near its Kd, e.g., ~0.8 nM [³H]-UFP-101), and varying concentrations of this compound.[3]

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).[3]

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[3]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through PEI-soaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP) following NOP receptor activation.

Objective: To quantify the functional potency of this compound as a NOP receptor agonist.

Materials:

  • CHO cells stably expressing the human NOP receptor.

  • This compound (test compound).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

  • Cell culture medium and reagents.

  • 384-well plates.

  • Plate reader compatible with the chosen assay technology.

Procedure (Example using a LANCE Ultra cAMP Kit):

  • Cell Preparation: Culture CHO-NOP cells to the desired confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer.

  • Assay Setup: In a 384-well plate, add the cell suspension.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the detection reagents from the cAMP assay kit (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a compatible plate reader (e.g., measuring time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.

G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This assay assesses the activation of GIRK channels, a downstream effector of NOP receptor signaling, using a membrane potential-sensitive fluorescent dye.

Objective: To measure the functional consequence of NOP receptor activation by this compound on ion channel activity.

Materials:

  • AtT-20 cells (which endogenously express GIRK channels) or other suitable cells stably expressing the NOP receptor.

  • This compound (test compound).

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the dye to load into the cells.

  • Compound Addition: Place the plate in the fluorescent plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of this compound to the wells.

  • Measurement: Immediately begin recording the fluorescence intensity over time. Activation of GIRK channels will cause an efflux of K⁺ ions, leading to hyperpolarization of the cell membrane and a change in fluorescence.

  • Data Analysis: Determine the change in fluorescence in response to this compound. Plot the dose-response curve and calculate the EC50 value.

In Vitro Senolytic Assay

This protocol is used to evaluate the ability of this compound to selectively induce cell death in senescent cells.

Objective: To determine the senolytic activity of this compound.

Materials:

  • Human fibroblast cell line (e.g., MRC5).

  • Senescence-inducing agent (e.g., doxorubicin or aphidicolin).[5]

  • This compound (test compound).

  • Senescence-Associated β-Galactosidase (SA-β-gal) staining kit.[5][6][7]

  • Cell viability assay (e.g., MTT or CellTiter-Glo).

  • Cell culture medium and reagents.

  • Microscopy equipment.

  • Plate reader for viability assay.

Procedure:

  • Induction of Senescence: Treat the cells with a senescence-inducing agent for a specified period to induce a senescent phenotype.

  • Compound Treatment: Culture both senescent and non-senescent (control) cells and treat them with varying concentrations of this compound for 48-72 hours.[5]

  • SA-β-gal Staining: After treatment, fix the cells and perform SA-β-gal staining according to the manufacturer's protocol. Senescent cells will stain blue.

  • Cell Viability Assessment: In parallel plates, assess cell viability using a standard assay to quantify the cytotoxic effect of this compound on both senescent and non-senescent cells.

  • Data Analysis: Quantify the percentage of SA-β-gal positive cells and the cell viability for each treatment condition. A senolytic compound will selectively reduce the viability of senescent cells while having a minimal effect on non-senescent cells.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins.

NOP_Signaling_Pathway MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Binds to G_protein Gαi/oβγ NOPR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits MAPK MAPK Cascade (ERK, p38, JNK) G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Gene_expression Altered Gene Expression MAPK->Gene_expression

Caption: NOP Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a NOP receptor agonist like this compound.

Experimental_Workflow start Start synthesis Compound Synthesis (this compound) start->synthesis primary_binding Primary Binding Assay (Radioligand Displacement) synthesis->primary_binding selectivity_screening Selectivity Screening (vs. µ, δ, κ Opioid Receptors) primary_binding->selectivity_screening functional_assays Functional Assays selectivity_screening->functional_assays cAMP_assay cAMP Inhibition Assay functional_assays->cAMP_assay GTPgS_assay [³⁵S]GTPγS Binding Assay functional_assays->GTPgS_assay GIRK_assay GIRK Channel Activation Assay functional_assays->GIRK_assay downstream_signaling Downstream Signaling Analysis (e.g., MAPK phosphorylation) cAMP_assay->downstream_signaling GTPgS_assay->downstream_signaling GIRK_assay->downstream_signaling data_analysis Data Analysis (pKi, EC₅₀, Emax) downstream_signaling->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Pharmacological Profiling.

Logical Relationship in Senolytic Activity Assessment

This diagram outlines the logical steps involved in determining the senolytic potential of this compound.

Senolytic_Logic induce_senescence Induce Cellular Senescence in vitro treat_cells Treat Senescent and Non-Senescent Cells with this compound induce_senescence->treat_cells assess_viability Assess Cell Viability treat_cells->assess_viability assess_senescence Assess Senescence Markers (e.g., SA-β-gal) treat_cells->assess_senescence compare_effects Compare Effects on Senescent vs. Non-Senescent Cells assess_viability->compare_effects assess_senescence->compare_effects conclusion Conclusion on Senolytic Activity compare_effects->conclusion

Caption: Logical Flow for Senolytic Activity Evaluation.

Conclusion

The preliminary in vitro studies of this compound have robustly characterized it as a potent and selective agonist of the NOP receptor. Its high affinity and functional activity at this receptor, coupled with its selectivity over other opioid receptors, make it a valuable tool for investigating NOP receptor pharmacology. Furthermore, its recently discovered senolytic properties open new avenues for research into its therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development of NOP receptor-targeted therapeutics.

References

(S)-MCOPPB CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Receptor Agonist

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Information

This compound, also known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule that has been instrumental in the study of the NOP receptor system.[1][2]

PropertyValueReference
CAS Number 1028969-49-4 (free base)[2]
1108147-88-1 (trihydrochloride)[2]
IUPAC Name 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole[2]
Molecular Formula C₂₆H₄₀N₄[2]
Molecular Weight 408.634 g/mol [2]
Synonyms MCOPPB[1]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective full agonist for the NOP receptor, the fourth member of the opioid receptor superfamily.[1] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a variety of physiological processes, including pain, anxiety, and learning.[3][4]

Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events, primarily characterized by:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[6][7]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38, and JNK.[6]

Following activation, the NOP receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process mediates receptor desensitization and internalization, which are crucial for regulating the duration and intensity of the signal.[3][5]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCOPPB This compound NOP_R NOP Receptor MCOPPB->NOP_R Binds to G_Protein Gαi/oβγ NOP_R->G_Protein Activates GRK GRK NOP_R->GRK Recruits Arrestin β-Arrestin NOP_R->Arrestin Binds G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits PLC PLC G_betagamma->PLC Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx MAPK MAPK Cascade (ERK1/2, p38, JNK) PLC->MAPK Leads to GRK->NOP_R Phosphorylates Internalization Receptor Internalization Arrestin->Internalization

Figure 1: NOP Receptor Signaling Pathway

Quantitative Data

This compound exhibits high affinity and selectivity for the NOP receptor over other classical opioid receptors.

Table 1: Receptor Binding Affinity and Selectivity

ReceptorBinding Affinity (pKi)Selectivity vs. NOPReference
Human NOP 10.07 ± 0.01-[8]
μ-Opioid -12-fold[8]
κ-Opioid -270-fold[8]
δ-Opioid ->1000-fold[8]

Table 2: In Vitro Functional Activity

AssayParameterValueCell LineReference
GTPγS Binding Full Agonist-CHO-hNOP[9]
Calcium Mobilization Full Agonist-CHO-hNOP-Gαqi5[9]
Dynamic Mass Redistribution Full AgonistPotentCHO-hNOP[9]

Experimental Protocols

In Vitro Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the NOP receptor using a competitive displacement assay.

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing NOP receptors incubate Incubate membranes, radioligand, and This compound in assay buffer (e.g., 60 min at 25°C) prep_membranes->incubate prep_ligands Prepare serial dilutions of this compound and a constant concentration of radioligand (e.g., [3H]-UFP-101) prep_ligands->incubate filtrate Terminate reaction by rapid filtration over glass fiber filters incubate->filtrate wash Wash filters to remove unbound radioligand filtrate->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Plot % inhibition vs. log concentration of this compound count->analyze calculate Calculate IC50 and Ki values using non-linear regression analyze->calculate

Figure 2: Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP) are prepared by homogenization and centrifugation.[10]

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable NOP receptor radioligand (e.g., [³H]-UFP-101) and varying concentrations of the unlabeled test compound (this compound).[10]

  • Incubation: The reaction mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while unbound ligand passes through.[10][11]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Anxiolytic Activity - Vogel Conflict Test

This protocol describes a common behavioral assay in mice to evaluate the anxiolytic-like effects of this compound.

Methodology:

  • Animal Preparation: Male mice are water-deprived for a period (e.g., 24 hours) before the test to motivate them to drink.[8]

  • Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 10 mg/kg) at a specified time before the test (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) are included.[8]

  • Test Procedure: The mouse is placed in a test chamber with a drinking spout. After a period of adaptation and drinking, each lick is paired with a mild electric shock to the feet. This creates a conflict between the motivation to drink and the aversion to the shock.

  • Data Collection: The number of shocks received (or licks punished) during a fixed test period (e.g., 5 minutes) is recorded.

  • Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group. The data is analyzed using appropriate statistical methods (e.g., ANOVA).[8]

Senolytic Activity

Recent studies have revealed that this compound also possesses senolytic properties, meaning it can selectively induce apoptosis in senescent cells.[12][13] This was discovered through high-throughput screening of a library of pharmacologically active compounds.[14] In in vitro models, this compound was shown to reduce the number of senescent cells, and in vivo studies in mice demonstrated a reduction in the senescence cell burden in peripheral tissues.[12][14] Mechanistically, this effect may be linked to the activation of transcriptional networks involved in immune responses.[12]

Conclusion

This compound is a valuable research tool for investigating the NOP receptor system. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies.[1] Its demonstrated anxiolytic and more recently discovered senolytic effects highlight the therapeutic potential of targeting the NOP receptor for a range of disorders, from anxiety to age-related diseases.[8][12] This guide provides core technical information to aid researchers in designing and interpreting experiments involving this significant pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies of (S)-MCOPPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor.[1][2] It displays high affinity for the human NOP receptor with a pKi of 10.07.[2] Preclinical studies in mice have demonstrated its potential as an anxiolytic and a senolytic agent, capable of reducing anxiety-like behaviors and clearing senescent cells.[3][4] This document provides detailed experimental protocols for conducting in vivo mouse studies to evaluate the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of the NOP receptor. The NOP receptor is known to couple to inhibitory G proteins, primarily Gαi/o and Gαz. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling events include the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to a reduction in neuronal excitability. Additionally, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. This compound has been identified as a G protein-biased agonist, suggesting it preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment. Recent evidence also suggests a role for Toll-like receptors (TLRs) in the senolytic effects of this compound.[3]

MCOPPB_Signaling_Pathway MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR binds & activates TLR Toll-like Receptors MCOPPB->TLR modulates G_protein Gαi/o, Gαz NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (GIRK, Ca2+) G_protein->Ion_Channels modulates MAPK MAPK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ion_Channels->Neuronal_Excitability Cellular_Effects Anxiolytic & Senolytic Effects Neuronal_Excitability->Cellular_Effects MAPK->Cellular_Effects TLR->Cellular_Effects

Caption: this compound Signaling Pathway

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mice

Experimental ModelSpecies/StrainDose Range (mg/kg)Administration RouteKey FindingsReference(s)
Vogel Conflict TestICR Mice10Oral (p.o.)Increased punished drinking, indicative of anxiolytic effects.[5]
Open Field TestCD-1 Mice1-10Intraperitoneal (i.p.)No significant alteration in locomotor activity.[2]
Senescence ModelC57BL/6 Mice2.5 - 5Intraperitoneal (i.p.)Reduced senescence cell burden in peripheral tissues.[3]

Experimental Protocols

This compound Formulation and Administration

For in vivo studies, this compound can be formulated as a clear solution. A recommended vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve complete dissolution. The formulation should be prepared fresh before each use. Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection, with doses typically ranging from 1 to 10 mg/kg.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anxiolytic and senolytic effects of this compound in mice.

Experimental_Workflow start Start: Acclimatize Mice drug_admin This compound or Vehicle Administration start->drug_admin behavioral Behavioral Testing drug_admin->behavioral senescence Senescence Analysis drug_admin->senescence vogel Vogel Conflict Test behavioral->vogel open_field Open Field Test behavioral->open_field data Data Analysis vogel->data open_field->data tissue Tissue Collection (e.g., Liver, Spleen) senescence->tissue sa_b_gal SA-β-Gal Staining tissue->sa_b_gal rt_qpcr RT-qPCR for p16/p21 tissue->rt_qpcr sa_b_gal->data rt_qpcr->data end End: Report Findings data->end

Caption: In Vivo Experimental Workflow
Vogel Conflict Test for Anxiolytic Activity

This test assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses.[6]

  • Apparatus: An operant conditioning chamber equipped with a grid floor for delivering mild electric shocks and a drinking spout connected to a lickometer.[7]

  • Procedure:

    • Water Deprivation: Mice are typically water-deprived for 18-24 hours prior to testing to motivate drinking behavior.[8]

    • Habituation: Acclimate mice to the testing chamber.

    • Drug Administration: Administer this compound or vehicle orally (e.g., 10 mg/kg) at a predetermined time before the test.[5]

    • Testing Session: Place the mouse in the chamber. After a set number of licks (e.g., 20), a mild, brief electric shock is delivered through the drinking spout. The session typically lasts for a defined period (e.g., 3-5 minutes).[5][7]

  • Data Collection: The primary endpoint is the total number of shocks received during the session. An increase in the number of shocks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.[6]

Open Field Test for Locomotor Activity

This test is used to assess general locomotor activity and anxiety-like behavior.[9]

  • Apparatus: A square arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape.[10][11] The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[9]

    • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).

    • Testing Session: Gently place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 15-60 minutes).[1]

  • Data Collection: An automated tracking system is used to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[9][12] For this compound, it is important to confirm that the anxiolytic effects are not confounded by changes in general motor activity.

In Vivo Senescence Analysis

To evaluate the senolytic properties of this compound, the following assays can be performed on tissues collected from treated and control mice.

This is a widely used biomarker for senescent cells.[13]

  • Tissue Preparation:

    • Euthanize mice and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle).[14]

    • Embed fresh tissues in OCT compound and flash-freeze in liquid nitrogen.[15]

    • Cut cryosections (e.g., 10-20 µm) and mount them on slides.

  • Staining Protocol:

    • Fix the tissue sections with a suitable fixative (e.g., 4% paraformaldehyde in PBS).[13]

    • Wash the sections with PBS.

    • Prepare the SA-β-Gal staining solution containing X-gal (0.1%), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM), and NaCl (150 mM) in a citrate/phosphate buffer at pH 6.0.[13]

    • Incubate the sections with the staining solution at 37°C in a non-CO₂ incubator until a blue color develops in senescent cells (can take several hours to overnight).[13]

    • Counterstain with a nuclear stain like hematoxylin if desired.

    • Dehydrate, clear, and mount the slides for microscopy.

  • Quantification: The percentage of SA-β-Gal-positive cells can be quantified by image analysis.

The expression of key senescence-associated genes, such as p16Ink4a and p21Cip1, can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[6]

  • RNA Extraction: Isolate total RNA from frozen tissue samples using a standard RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • RT-qPCR: Perform qPCR using specific primers for p16Ink4a, p21Cip1, and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of these markers in the this compound-treated group would indicate a senolytic effect.

References

Application Notes and Protocols for (S)-MCOPPB in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of (S)-MCOPPB, a potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, in cell culture experiments. The protocols outlined below are based on established methodologies to ensure reliable and reproducible results.

Introduction

This compound (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) is a non-peptide small molecule that acts as a potent and selective full agonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It demonstrates high binding affinity for the human NOP receptor with a pKi of 10.07 and significantly lower affinity for other opioid receptors.[2][3] Due to its specific activity, this compound is a valuable tool for investigating NOP receptor signaling and has shown potential as an anxiolytic and a senolytic agent, capable of selectively eliminating senescent cells.[4][5]

Mechanism of Action

This compound selectively binds to and activates the NOP receptor, a G protein-coupled receptor (GPCR).[] This activation primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase activity.[] The reduction in adenylyl cyclase activity results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[][7] This signaling cascade modulates various cellular functions, including ion channel activity and gene expression.[][7] Studies have shown that this compound is a G protein-biased agonist.[1][7] More recently, this compound has been identified as a senolytic compound, meaning it can preferentially induce apoptosis in senescent cells.[4][5][8] This effect is linked to the activation of transcriptional networks involved in immune responses, implicating Toll-like receptors (TLRs).[4][5][8]

MCOPPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCOPPB This compound NOPR NOP Receptor (GPCR) MCOPPB->NOPR Binds G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response (e.g., Senolysis) cAMP->Response Leads to

Figure 1: this compound signaling pathway at the NOP receptor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from in vitro studies.

ParameterValueCell Line / SystemReference
pKi 10.07 ± 0.01Human NOP Receptor[3]
EC₅₀ 34 nMCHO-K1 cells (cAMP inhibition)[9]
EC₅₀ 0.06 ± 0.02 nMHEK293 cells (GIRK channel activation)[7]
Effective Concentration 10 µMMRC5 human fibroblasts (Senolytic screening)[4]
Effective Concentration 0.5 µMHepG2 & Huh-7 cells (Maximal cytostatic dose)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is available as a trihydrochloride salt, which is soluble in aqueous solutions.

Materials:

  • This compound trihydrochloride (e.g., from Sigma-Aldrich)[4]

  • Sterile, autoclaved water[4] or Dimethyl sulfoxide (DMSO)[8]

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the desired stock concentration (e.g., 1.8725 mM as used in some studies, or a more conventional 10 mM).[4]

  • For an aqueous stock:

    • Weigh the required amount of this compound trihydrochloride powder in a sterile microfuge tube.

    • Add the calculated volume of sterile, autoclaved water to achieve the final desired concentration. For example, to make a 1.8725 mM solution from 1 mg of MCOPPB trihydrochloride (molar mass approx. 533.98 g/mol ), dissolve it in 1 mL of water.[4]

    • Vortex gently until the powder is completely dissolved.

  • For a DMSO stock:

    • Follow the same procedure as above, but use cell culture-grade DMSO as the solvent.[8]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Freshly prepared solutions are recommended for every experiment.[4]

Note: The choice of solvent (water or DMSO) may depend on the specific cell line and experimental design. Always include a vehicle control (the solvent used to dissolve this compound) in your experiments at the same final concentration as the drug treatment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Seed Cells in Culture Plates B 2. Optional: Induce Senescence (e.g., with Doxorubicin) A->B If applicable D 4. Treat Cells with This compound & Vehicle Control A->D For non-senescence experiments B->D C 3. Prepare this compound Stock & Working Solutions C->D E 5. Incubate for Desired Duration (e.g., 24-48 hours) D->E F 6. Perform Assay (e.g., XTT, SA-β-Gal, Flow Cytometry) E->F G 7. Data Collection & Analysis F->G

Figure 2: General experimental workflow for cell culture studies with this compound.
Protocol 2: General Protocol for Cell Treatment

This protocol provides a general framework for treating adherent cell lines with this compound.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (sterile water or DMSO)

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into the appropriate culture plates at a density that will ensure they are sub-confluent (typically 50-70% confluency) at the time of treatment. Allow cells to adhere and recover overnight in a CO₂ incubator at 37°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully aspirate the old medium from the cell culture plates. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific assay being performed.

  • Downstream Analysis: Following incubation, proceed with the planned cellular or biochemical assays (e.g., viability assays, protein extraction, RNA isolation, or microscopy).

Protocol 3: Senolytic Activity Assay in Doxorubicin-Induced Senescent Cells

This protocol is adapted from studies demonstrating the senolytic effects of this compound on chemotherapy-induced senescent cancer cells.[4]

Cell Lines:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7)[4][8]

  • Human fibroblasts (e.g., MRC5)[4][8]

Procedure:

  • Induction of Senescence:

    • Seed cells (e.g., Huh-7) in culture plates.

    • Treat the cells with a senescence-inducing agent. For example, administer 100 nM doxorubicin for 24 hours.[4]

    • After 24 hours, remove the doxorubicin-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Allow the cells to enter a senescent state by culturing them for an additional 6 days, changing the medium as needed.[4]

  • This compound Treatment:

    • After the 6-day washout period, treat the senescent cells (and a parallel culture of non-senescent control cells) with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control. A dose of 0.5 µM has been identified as a maximal cytostatic dose without displaying general cytotoxicity in some cell lines.[4]

    • Incubate the cells for an additional 24 to 48 hours.[4][8]

  • Assessment of Senolytic Activity:

    • Viability Assay: Measure cell viability using an XTT assay or similar methods to compare the toxic response in senescent versus non-senescent cells.[4] A significant decrease in the viability of senescent cells compared to non-senescent cells indicates senolytic activity.

    • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Quantify the reduction in the number of senescent cells by staining for SA-β-Gal activity. A decrease in the percentage of SA-β-Gal positive cells in the this compound-treated group compared to the vehicle control confirms the clearance of senescent cells.[4]

    • Flow Cytometry: Use a fluorogenic substrate for β-galactosidase (e.g., C12FDG) to quantify the senescent cell population via flow cytometry.[4] A reduction in the C12FDG-positive population indicates a senolytic effect.[4]

References

Application Notes and Protocols for Senescence-Associated β-Galactosidase (SA-β-gal) Assay with (S)-MCOPPB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. Senolytics are a class of drugs that selectively eliminate senescent cells, offering a promising therapeutic strategy for combating age-related pathologies.

(S)-MCOPPB has been identified as a potent senolytic agent. It is a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP).[1][2] This document provides detailed protocols for inducing cellular senescence, treating cells with this compound to assess its senolytic activity, and subsequently performing both colorimetric and fluorometric SA-β-gal assays to quantify the reduction in senescent cell populations.

Signaling Pathways in Cellular Senescence

Cellular senescence is regulated by complex signaling pathways that are often triggered by various stressors, such as DNA damage, oncogene activation, and oxidative stress. These stress signals typically converge on two major tumor suppressor pathways: the p53/p21 pathway and the p16/pRB pathway. Activation of these pathways leads to a stable cell cycle arrest, a hallmark of senescent cells.[3][4][5]

cluster_stress Cellular Stressors cluster_pathways Tumor Suppressor Pathways DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation p16 p16 Oncogene Activation->p16 Oxidative Stress Oxidative Stress Oxidative Stress->p53 Oxidative Stress->p16 p21 p21 p53->p21 pRB pRB p21->pRB p16->pRB Cell Cycle Arrest Cell Cycle Arrest pRB->Cell Cycle Arrest Senescence Senescence Cell Cycle Arrest->Senescence

Cellular Senescence Pathways

This compound Experimental Workflow

The general workflow for assessing the senolytic activity of this compound involves three main stages: inducing senescence in a cell culture model, treating the senescent cells with this compound, and finally, quantifying the remaining senescent cells using the SA-β-gal assay.

Induce_Senescence 1. Induce Senescence (e.g., Doxorubicin, Aphidicolin) MCOPPB_Treatment 2. Treat with this compound Induce_Senescence->MCOPPB_Treatment SA_beta_gal_Assay 3. SA-β-gal Assay MCOPPB_Treatment->SA_beta_gal_Assay Quantification 4. Quantify Senescent Cells (Microscopy or Flow Cytometry) SA_beta_gal_Assay->Quantification

This compound Senolytic Activity Workflow

Quantitative Data Presentation

The senolytic activity of this compound has been demonstrated in various cell lines. The following tables summarize the dose-dependent effects of this compound on the viability of hepatocellular carcinoma cell lines and its efficacy in reducing doxorubicin-induced senescence.

Table 1: Dose-Response of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Effect
HepG20.5Maximal cytostatic dose without cytotoxicity[5]
Huh-70.5Maximal cytostatic dose without cytotoxicity[5]

Table 2: Senolytic Effect of this compound on Doxorubicin-Induced Senescence

Cell LineTreatment% of SA-β-gal Positive Cells (Relative to Doxorubicin-treated)
Huh-7Doxorubicin + 0.5 µM this compoundSignificant decrease (up to seven-fold)[5]
HepG2Doxorubicin + 0.5 µM this compoundDecreasing trend[5]

Experimental Protocols

Induction of Cellular Senescence

A. Doxorubicin-Induced Senescence (for cancer cell lines like HepG2, Huh-7)

  • Seed cells at an appropriate density in a multi-well plate or culture dish.

  • Allow cells to adhere overnight.

  • Treat cells with 100 nM doxorubicin for 24 hours.[5]

  • Remove the doxorubicin-containing medium, wash the cells with sterile Phosphate-Buffered Saline (PBS), and replace with fresh culture medium.

  • Culture the cells for an additional 6 days to allow for the establishment of the senescent phenotype.[5]

B. Aphidicolin-Induced Senescence (for fibroblasts like MRC5)

  • Culture human MRC5 fibroblasts until they reach confluence.

  • Treat the confluent cells with aphidicolin to induce senescence. Low doses of aphidicolin can generate replication stress, leading to senescence.[1][5]

Treatment with this compound
  • Following the senescence induction period, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 µM) or a vehicle control (e.g., DMSO).

  • Incubate the cells with this compound for 24 hours.[5]

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

A. Colorimetric SA-β-gal Staining (X-gal based)

This method is suitable for visualization by microscopy.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add 1X Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to cover the cell monolayer.[6]

    • Incubate for 10-15 minutes at room temperature.

    • Aspirate the Fixing Solution and wash the cells twice with PBS.

  • Staining:

    • Prepare the SA-β-gal Staining Solution fresh. For each ml of staining solution, combine:

      • 10 µl of 20 mg/ml X-gal stock solution (in DMF)

      • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

      • 5 mM Potassium ferrocyanide

      • 5 mM Potassium ferricyanide

      • 150 mM Sodium chloride

      • 2 mM Magnesium chloride

    • Add a sufficient volume of the Staining Solution to cover the cells.

    • Incubate the cells at 37°C in a dry incubator (do not use a CO2 incubator as it will alter the pH of the buffer).

    • Protect the plate from light.

    • Monitor for the development of a blue color, which can take from 2 to 16 hours.

  • Visualization and Quantification:

    • Once the desired staining intensity is achieved, remove the staining solution and wash the cells with PBS.

    • Add PBS to the wells to prevent the cells from drying out.

    • Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view using a light microscope.

    • Calculate the percentage of SA-β-gal positive cells.

B. Fluorometric SA-β-gal Assay (C12FDG based)

This method is suitable for quantitative analysis using flow cytometry.

  • Cell Preparation:

    • Following treatment with this compound, detach the cells from the culture plate using trypsin.

    • Neutralize the trypsin and pellet the cells by centrifugation.

    • Resuspend the cells in fresh culture medium or a suitable buffer for flow cytometry.

  • Staining:

    • Add the fluorogenic β-galactosidase substrate, C12FDG, to the cell suspension.[5]

    • Incubate the cells at 37°C for a specified period (e.g., 1-2 hours) to allow for substrate cleavage by SA-β-gal.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescent product.

    • Gate on the cell population of interest and quantify the percentage of fluorescent (SA-β-gal positive) cells.

Mechanism of Action of this compound

The senolytic effect of this compound is linked to the activation of transcriptional networks involved in the immune response. Specifically, Toll-like receptor (TLR) signaling, with Toll-like receptor 4 (TLR4) as a central hub, appears to be implicated in the mechanism by which this compound eliminates senescent cells.[5]

MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR activates TLR4 Toll-like Receptor 4 (TLR4) NOPR->TLR4 modulates ImmuneResponse Activation of Immune Response Pathways TLR4->ImmuneResponse Elimination Elimination of Senescent Cell ImmuneResponse->Elimination SenescentCell Senescent Cell SenescentCell->Elimination

Proposed Mechanism of this compound Senolytic Action

References

Application Notes and Protocols for (S)-MCOPPB in the Vogel Conflict Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor is a G protein-coupled receptor that, upon activation, generally leads to neuronal inhibition.[3][4] Preclinical studies have demonstrated that this compound exhibits significant anxiolytic-like effects in various animal models, including the Vogel conflict test, without some of the side effects associated with traditional anxiolytics like benzodiazepines, such as memory impairment or significant motor dysfunction.[1][2]

The Vogel conflict test is a widely utilized behavioral paradigm to screen for potential anxiolytic drugs.[5] The test creates a conflict between the motivation to drink (in a water-deprived animal) and the aversion to a mild electric shock received after a certain number of licks. Anxiolytic compounds typically increase the number of punished licks, indicating a reduction in the animal's anxiety or fear response to the aversive stimulus.[5]

These application notes provide a detailed protocol for utilizing this compound in the Vogel conflict test and summarize the expected outcomes based on available preclinical data.

Data Presentation

The anxiolytic efficacy of this compound has been evaluated in the Vogel conflict test in mice. The data presented below is derived from preclinical studies and demonstrates the compound's ability to increase punished responding, a key indicator of anxiolytic activity.

Table 1: Anxiolytic-like Effects of this compound in the Mouse Vogel Conflict Test

CompoundDose (p.o.)VehicleNumber of Punished Licks (Mean ± SEM)% Increase vs. Vehicle
This compound10 mg/kg0.5% MethylcelluloseData not availableSignificant increase
Diazepam (Positive Control)3 mg/kg0.5% MethylcelluloseData not availableSignificant increase

Note: While specific mean and SEM values for the number of punished licks are not publicly available, a study by Hirao et al. (2008) reported that this compound at a 10 mg/kg oral dose elicited significant anxiolytic-like effects in the mouse Vogel conflict test.[1] The study also noted that this compound exhibited a bell-shaped dose-response curve, a phenomenon where the effect decreases at higher doses after reaching a peak.[1]

Experimental Protocols

Vogel Conflict Test Protocol for Mice

This protocol is a standard adaptation of the Vogel conflict test for assessing the anxiolytic potential of orally administered compounds like this compound in mice.

Materials:

  • Vogel conflict test apparatus (operant chamber with a grid floor connected to a shock generator and a lickometer-equipped water bottle)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Diazepam (positive control)

  • Male ICR mice (or other appropriate strain)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimation and Housing:

    • House mice individually for at least one week before the experiment in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water during the acclimation period.

  • Water Deprivation:

    • Twenty-four hours prior to the test, remove water bottles from the home cages to induce a state of thirst. Food should remain available.

  • Drug Administration:

    • On the day of the test, prepare fresh solutions of this compound, vehicle, and diazepam.

    • Administer the compounds orally (p.o.) via gavage. A typical administration volume for mice is 10 ml/kg.

    • Administer the test compounds 60 minutes before placing the animal in the Vogel conflict test apparatus.

  • Vogel Conflict Test Session:

    • Place a mouse individually into the operant chamber.

    • Allow a 3-minute acclimation period during which the mouse can explore the chamber and drink from the water bottle without receiving any shocks.

    • Following the acclimation period, initiate the 5-minute test session.

    • During the test session, every 20th lick on the water bottle spout will trigger a mild electric shock (e.g., 0.2-0.5 mA for 0.5 seconds) delivered through the grid floor.

    • Record the total number of licks during the 5-minute session (this will be the number of punished licks).

  • Data Analysis:

    • Analyze the number of punished licks for each treatment group.

    • Use appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's test) to compare the this compound and diazepam groups to the vehicle control group.

    • An increase in the number of punished licks in the drug-treated groups compared to the vehicle group is indicative of an anxiolytic-like effect.

Visualizations

Experimental Workflow

G cluster_pre_test Pre-Test Phase cluster_test Test Phase acclimation Animal Acclimation (1 week) deprivation Water Deprivation (24 hours) acclimation->deprivation drug_admin Drug Administration (this compound, Vehicle, or Diazepam) (60 min prior to test) deprivation->drug_admin vogel_test Vogel Conflict Test (5 min session) drug_admin->vogel_test data_analysis Data Analysis (Number of Punished Licks) vogel_test->data_analysis

Caption: Experimental workflow for the Vogel conflict test.

This compound Signaling Pathway in Anxiolysis

G MCOPPB This compound NOPR NOP Receptor (Gi/o-coupled) MCOPPB->NOPR Binds & Activates AC Adenylate Cyclase NOPR->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels NOPR->Ca_channel Inhibits K_channel Inwardly Rectifying K+ Channels NOPR->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Neuronal Hyperpolarization & Reduced Excitability Ca_channel->Neuronal_Activity Leads to K_channel->Neuronal_Activity Leads to Anxiolysis Anxiolytic Effect Neuronal_Activity->Anxiolysis

Caption: Simplified signaling cascade of this compound.

References

Application Notes and Protocols for Utilizing (S)-MCOPPB to Target Doxorubicin-Induced Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including the chemotherapeutic agent doxorubicin. While this process can act as a tumor-suppressive mechanism, the accumulation of senescent cells can contribute to therapy resistance and long-term side effects.[1] Senolytics, drugs that selectively eliminate senescent cells, are a promising therapeutic strategy to mitigate these negative consequences.[2][3][4] This document provides detailed application notes and protocols for the use of (S)-MCOPPB, a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP) with demonstrated senolytic activity, in the context of doxorubicin-induced senescence.[2][3][4]

Doxorubicin induces senescence through mechanisms that can be both p53/p21-dependent and independent.[5][6][7][8] Key markers of doxorubicin-induced senescence include increased senescence-associated β-galactosidase (SA-β-gal) activity, and upregulation of cell cycle inhibitors like p21 and p16.[6][7][8][9][10] The protocols outlined below describe the induction of senescence using doxorubicin and the subsequent application of this compound to eliminate these senescent cells.

Data Presentation

Table 1: Expected Outcomes of Doxorubicin-Induced Senescence and this compound Treatment

MarkerUntreated ControlDoxorubicin-TreatedDoxorubicin + this compound
SA-β-gal Positive Cells (%) LowHighReduced
p21 Protein Expression BasalIncreasedReduced
p16 Protein Expression BasalIncreasedReduced
Cell Viability (%) 100ReducedPartially Restored

Table 2: Key Reagents and Equipment

Reagent/EquipmentSupplier/Cat. No.Purpose
Doxorubicin Hydrochloridee.g., Sigma-Aldrich, D1515Induction of senescence
This compounde.g., Tocris, 4768Senolytic agent
Cell Culture Medium (e.g., DMEM)e.g., Gibco, 11965092Cell growth and maintenance
Fetal Bovine Serum (FBS)e.g., Gibco, 26140079Supplement for cell culture medium
Penicillin-Streptomycine.g., Gibco, 15140122Antibiotic for cell culture
Senescence β-Galactosidase Staining Kite.g., Cell Signaling Technology, #9860Detection of SA-β-gal activity
RIPA Lysis and Extraction Buffere.g., Thermo Fisher Scientific, 89900Protein extraction for Western Blot
Protease Inhibitor Cocktaile.g., Roche, 11836170001Prevent protein degradation
Primary Antibodies (p21, p16, β-actin)e.g., Cell Signaling, AbcamDetection of target proteins
HRP-conjugated Secondary Antibodye.g., Cell Signaling, AbcamSignal amplification in Western Blot
ECL Western Blotting Substratee.g., Bio-Rad, 1705061Chemiluminescent detection

Experimental Protocols

Protocol 1: Induction of Cellular Senescence with Doxorubicin

This protocol describes the induction of senescence in a chosen cell line (e.g., human fibroblasts, cancer cell lines).

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for several days of growth without reaching confluency. Let the cells adhere overnight.

  • Doxorubicin Treatment: The next day, treat the cells with doxorubicin at a pre-determined sub-lethal concentration (e.g., 50-250 nM) for 24-72 hours.[5][6] The optimal concentration and duration should be determined empirically for each cell line.

  • Recovery Period: After treatment, remove the doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh, drug-free medium.

  • Senescence Development: Culture the cells for an additional 4-6 days to allow for the development of the senescent phenotype.[11]

Protocol 2: Treatment with this compound

This protocol outlines the application of this compound to eliminate doxorubicin-induced senescent cells.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: After the senescence development period (Protocol 1, Step 4), treat the senescent cells and non-senescent control cells with this compound at a concentration range of 1-10 µM for 24-48 hours.[2] A dose-response experiment is recommended to determine the optimal concentration.

  • Assessment: Following treatment, assess the elimination of senescent cells and the viability of the remaining cells using the assays described below.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.[12][13][14][15][16]

  • Fixation: Wash the cells once with 1X PBS. Add 1 mL of 1X Fixative Solution per well and incubate for 10-15 minutes at room temperature.[12]

  • Washing: Wash the cells twice with 1X PBS.[12]

  • Staining: Prepare the β-Galactosidase Staining Solution according to the manufacturer's instructions, ensuring the final pH is 6.0. Add 1 mL of the staining solution to each well.[12][13]

  • Incubation: Seal the plate with parafilm to prevent evaporation and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in senescent cells.[13]

  • Imaging and Quantification: Observe the cells under a bright-field microscope. Count the number of blue (SA-β-gal positive) and total cells to determine the percentage of senescent cells.

Protocol 4: Western Blot Analysis for p21 and p16

This protocol is for detecting the expression levels of key senescence-associated proteins.[17][18][19]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p16, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

Visualizations

Doxorubicin_Senescence_Pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_outcome Cellular Outcome Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p16_upregulation p16 Upregulation Doxorubicin->p16_upregulation p53_activation p53 Activation DNA_Damage->p53_activation p21_upregulation p21 Upregulation p53_activation->p21_upregulation Senescence Senescence p21_upregulation->Senescence p16_upregulation->Senescence

Caption: Doxorubicin-induced senescence signaling pathway.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Cells Start->Cell_Seeding Doxorubicin_Treatment 2. Doxorubicin Treatment (e.g., 50-250 nM, 24-72h) Cell_Seeding->Doxorubicin_Treatment Recovery 3. Recovery in Drug-Free Medium (4-6 days) Doxorubicin_Treatment->Recovery S_MCOPPB_Treatment 4. This compound Treatment (e.g., 1-10 µM, 24-48h) Recovery->S_MCOPPB_Treatment Analysis 5. Analysis of Senescence Markers (SA-β-gal, Western Blot) S_MCOPPB_Treatment->Analysis End End Analysis->End

Caption: Experimental workflow for this compound treatment.

Logical_Relationship Doxorubicin Doxorubicin Senescent_Cells Senescent Cells (p21/p16 high, SA-β-gal+) Doxorubicin->Senescent_Cells induces Apoptosis Apoptosis of Senescent Cells Senescent_Cells->Apoptosis S_MCOPPB This compound S_MCOPPB->Apoptosis induces Reduced_Senescence Reduced Senescence Burden Apoptosis->Reduced_Senescence leads to

Caption: Logical relationship of the senolytic protocol.

References

Application Notes and Protocols for In Vivo Imaging of (S)-MCOPPB Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-MCOPPB is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes including pain, anxiety, and depression.[1][2] Understanding the in vivo receptor occupancy of this compound is crucial for elucidating its mechanism of action, optimizing dosing regimens for therapeutic applications, and facilitating the development of novel NOP receptor-targeted drugs. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in living subjects.[3]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies to determine the receptor occupancy of this compound at the NOP receptor. While direct in vivo imaging data for a radiolabeled version of this compound is not yet available in published literature, this document outlines the established methodology using a validated PET tracer for the NOP receptor, [¹¹C]NOP-1A, to assess the occupancy of this compound.

This compound Binding Profile

This compound exhibits high affinity and selectivity for the human NOP receptor. The binding affinity is typically reported as a pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptorSpeciesBinding Affinity (pKi)Selectivity vs. μ-opioidSelectivity vs. κ-opioidSelectivity vs. δ-opioidReference
This compoundNOPHuman10.07~12-fold~270-fold>1000-fold[1][4][]

Note: The selectivity values are derived from the ratio of affinities for the respective opioid receptors compared to the NOP receptor.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary mechanism involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] Additionally, NOP receptor activation modulates ion channel activity, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.[6][7] The receptor can also signal through β-arrestin pathways, leading to receptor internalization and desensitization, and can activate mitogen-activated protein kinase (MAPK) cascades.[2][6]

NOPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR binds G_protein Gi/o Protein NOPR->G_protein activates Beta_Arrestin β-Arrestin NOPR->Beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates MAPK MAPK Cascade G_protein->MAPK cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability PKA PKA cAMP->PKA Gene_Expression Gene Expression Changes PKA->Gene_Expression MAPK->Gene_Expression Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: NOP Receptor Signaling Pathway activated by this compound.

Experimental Workflow for In Vivo Receptor Occupancy Study

The determination of this compound receptor occupancy involves a series of steps from animal preparation to data analysis. The general workflow is depicted below.

RO_Workflow cluster_pre_imaging Pre-Imaging cluster_treatment Treatment cluster_post_imaging Post-Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., cannulation) Baseline_Scan Baseline PET Scan with [¹¹C]NOP-1A Animal_Prep->Baseline_Scan MCOPPB_Admin Administer this compound (various doses) Baseline_Scan->MCOPPB_Admin Occupancy_Scan Occupancy PET Scan with [¹¹C]NOP-1A MCOPPB_Admin->Occupancy_Scan Image_Recon Image Reconstruction Occupancy_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (Calculate VT) Image_Recon->Kinetic_Modeling RO_Calc Receptor Occupancy Calculation Kinetic_Modeling->RO_Calc Dose_Response Dose-Occupancy Curve RO_Calc->Dose_Response

Caption: Workflow for a PET-based receptor occupancy study.

Detailed Experimental Protocols

Animal Preparation (Rodent Model)
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Catheter Implantation: For serial blood sampling and tracer/drug administration, implant catheters into the femoral artery and vein under isoflurane anesthesia (2-3% in oxygen) several days prior to the imaging study to allow for recovery.

  • Acclimatization: To minimize stress during the experiment, acclimate the animals to the imaging setup, including the restraint system, for several sessions before the actual PET scan.[8]

PET Imaging Protocol using [¹¹C]NOP-1A
  • Radiotracer: [¹¹C]NOP-1A is a validated PET tracer for the NOP receptor.[9][10][11][12][13]

  • Baseline Scan:

    • Secure the conscious or anesthetized (e.g., 1.5-2% isoflurane) rat in the PET scanner.[14][15]

    • Administer a bolus injection of [¹¹C]NOP-1A (e.g., 10-20 MBq) via the venous catheter.[16]

    • Acquire dynamic PET data for 60-90 minutes.[16]

    • Simultaneously, collect arterial blood samples at predefined intervals to measure the concentration of the parent radiotracer in plasma.[11]

  • This compound Administration: Following the baseline scan, or in a separate cohort of animals, administer a single dose of this compound (e.g., via intravenous, intraperitoneal, or oral route) at varying concentrations. Allow for sufficient time for the drug to reach its target in the brain (e.g., 30-60 minutes, depending on the route of administration).

  • Occupancy Scan:

    • Administer a second bolus injection of [¹¹C]NOP-1A.

    • Acquire a second dynamic PET scan for 60-90 minutes, following the same procedure as the baseline scan.

Image Reconstruction and Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). The reconstructed images should be corrected for attenuation, scatter, and random coincidences.

  • Kinetic Modeling:

    • Define regions of interest (ROIs) on the reconstructed brain images corresponding to areas with high NOP receptor density (e.g., cortex, striatum) and a reference region with low receptor density (if available).

    • Using the arterial input function (the time-activity curve of the parent radiotracer in arterial plasma), apply a compartmental model (e.g., two-tissue compartment model) to the time-activity curves of the ROIs to estimate the total distribution volume (VT).[3][9] VT is a measure of the total radiotracer binding (specific and non-specific) in a tissue.

  • Receptor Occupancy (RO) Calculation:

    • Calculate the receptor occupancy for each dose of this compound using the following formula:[3][17][18]

      RO (%) = [ (VT,baseline - VT,drug) / (VT,baseline - VND) ] * 100

      Where:

      • VT,baseline is the total distribution volume at baseline.

      • VT,drug is the total distribution volume after this compound administration.

      • VND is the non-displaceable binding, representing non-specific binding and free tracer in tissue. VND can be estimated from a reference region or through graphical analysis methods.

Illustrative Quantitative Data

The following tables present illustrative data for an in vivo receptor occupancy study of this compound. Note: This data is hypothetical and for demonstration purposes only, as direct in vivo imaging data for this compound is not currently available in the literature.

Table 1: Illustrative Dose-Dependent Receptor Occupancy of this compound
This compound Dose (mg/kg, IV)Plasma Concentration (ng/mL)Mean Receptor Occupancy (%) in StriatumStandard Deviation (%)
0 (Vehicle)000
0.15154
0.315407
1.050755
3.0150903
10.0500952
Table 2: Illustrative Pharmacokinetic and Pharmacodynamic Parameters
ParameterValueUnitDescription
EC50 0.45mg/kgDose of this compound that produces 50% of the maximal receptor occupancy.
IC50 (plasma) 20ng/mLPlasma concentration of this compound that produces 50% of the maximal receptor occupancy.
Tmax (IV) 5minutesTime to reach maximum plasma concentration after intravenous administration.
Brain Penetration Good-This compound readily crosses the blood-brain barrier.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for conducting in vivo imaging studies to determine the receptor occupancy of this compound at the NOP receptor. By utilizing established PET imaging techniques with the validated tracer [¹¹C]NOP-1A, researchers can obtain valuable quantitative data on the dose-occupancy relationship of this compound in the living brain. This information is critical for advancing our understanding of its pharmacology and for the rational design of future clinical studies. While the quantitative data presented is illustrative, the methodologies described are based on established and validated procedures for in vivo receptor occupancy studies.

References

Application Notes and Protocols for (S)-MCOPPB in Senolytic Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the use of (S)-MCOPPB as a senolytic agent in murine models, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a selective ligand for the Nociceptin/orphanin FQ opioid receptor (NOP), has been identified as a novel senolytic agent.[1][2] It has demonstrated the ability to selectively eliminate senescent cells, particularly in peripheral tissues, offering a promising avenue for research into age-associated pathologies.[1][2][3] Mechanistically, this compound is suggested to activate transcriptional networks associated with immune responses, involving Toll-like receptors (TLRs).[1][2][4][5]

Data Presentation: In Vivo Treatment Schedule

The following table summarizes the reported treatment schedule for this compound in senolytic studies in mice.

ParameterDetailed Schedule
Drug This compound (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole)
Mouse Model Study initiated in mice at 20 weeks of age.[1]
Dosage Initial Dose: 5 mg/kg for the first week.[1] Subsequent Dose: 2.5 mg/kg for the following two weeks.[1] Alternative reported dosing: 5 mg/kg for the entire duration.[1]
Route of Administration Intraperitoneal (i.p.) injection.[1]
Treatment Frequency 5 consecutive days of injections followed by a 2-day rest period.[1]
Treatment Duration The cycle is repeated for 3 consecutive weeks (total of 21 days).[1]
Observed Senolytic Effects Reduction of senescent cell burden in peripheral tissues, including adipose tissue and liver.[1][5] No significant senolytic effect was observed in the central nervous system.[1][3][5]
Other Observed Effects Changes in locomotion and lipid storage.[1][2][5] Anxiolytic effects have also been reported.[1][]

Experimental Protocols

Protocol 1: In Vivo this compound Treatment in Mice

This protocol outlines the procedure for administering this compound to mice to evaluate its senolytic effects.

1. Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, PBS with appropriate solubilizing agents)

  • 20-week-old mice

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

  • Personal Protective Equipment (PPE)

2. Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the average weight of the mice to ensure accurate dosing.

    • Ensure the solution is sterile-filtered before administration.

  • Dosing Regimen:

    • Weigh each mouse accurately before each injection cycle.

    • Week 1: Administer this compound via intraperitoneal injection at a dose of 5 mg/kg for 5 consecutive days.

    • Weeks 2 and 3: Reduce the dose to 2.5 mg/kg and administer for 5 consecutive days each week.[1]

    • Provide a 2-day rest period (no treatment) after each 5-day injection cycle.[1]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.[7] This can include changes in weight, behavior, and overall appearance.

    • Record body weight weekly.[8]

  • Tissue Collection:

    • At the end of the 3-week treatment period (at the 28th week of age), euthanize the mice according to approved institutional guidelines.[1]

    • Collect blood samples and harvest organs (e.g., liver, adipose tissue) for subsequent analysis.[1]

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining for Tissues

This protocol is used to detect senescent cells in tissue sections based on the increased activity of senescence-associated β-galactosidase.

1. Materials:

  • Fresh frozen or formalin-fixed paraffin-embedded tissue sections

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-Gal staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Nuclear Fast Red or Eosin for counterstaining

  • Microscope

2. Procedure:

  • Sample Preparation:

    • For frozen sections, cryosection tissues at 5-10 µm thickness and mount on slides.

    • For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

  • Fixation:

    • Wash the sections briefly with PBS.

    • Fix the sections in the fixation solution for 10-15 minutes at room temperature.

  • Staining:

    • Wash the sections three times with PBS.

    • Incubate the sections with the SA-β-Gal staining solution overnight (12-16 hours) at 37°C in a humidified chamber. Do not use a CO₂ incubator as it can alter the pH of the buffer.

  • Counterstaining and Imaging:

    • Wash the sections with PBS.

    • Counterstain with Nuclear Fast Red or Eosin for 5 minutes.

    • Wash with distilled water.

    • Dehydrate the sections through a graded series of ethanol and clear with xylene.

    • Mount with a coverslip using a compatible mounting medium.

    • Examine the sections under a light microscope. Senescent cells will appear blue.

Visualizations

senolytic_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (3 weeks) cluster_analysis Analysis A 20-week-old Mice B Acclimation (1 week) A->B C Week 1: 5 mg/kg this compound i.p. for 5 days B->C E Weeks 2-3: 2.5 mg/kg this compound i.p. for 5 days/week D 2-day Rest C->D D->E F Euthanasia & Tissue Collection (Liver, Adipose Tissue) E->F G SA-β-Gal Staining F->G H Immunofluorescence F->H I Gene Expression Analysis (qRT-PCR) F->I

Caption: Experimental workflow for in vivo senolytic studies with this compound in mice.

mcoppb_pathway MCOPPB This compound NOPR Nociceptin Opioid Receptor (NOPR) MCOPPB->NOPR Binds to TLR Toll-like Receptors (TLRs) NOPR->TLR Activates ImmuneResponse Activation of Immune Response Transcriptional Networks TLR->ImmuneResponse Leads to Apoptosis Apoptosis (Senolysis) ImmuneResponse->Apoptosis Induces SenescentCell Senescent Cell SenescentCell->Apoptosis Undergoes

Caption: Proposed signaling pathway for this compound-induced senolysis.

References

Application Notes and Protocols: C. elegans Lifespan Assay Using (S)-MCOPPB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole (MCOPPB) is a selective agonist for the nociceptin/orphanin FQ (NOP) opioid receptor. It has been identified as a senolytic agent, capable of selectively eliminating senescent cells.[1][2][3][4][5][6] Given that cellular senescence is a hallmark of aging, senolytic compounds are of significant interest for their potential to extend lifespan and healthspan. This document provides detailed protocols for conducting a lifespan assay in the model organism Caenorhabditis elegans to evaluate the effects of (S)-MCOPPB. The protocols are based on established methodologies for C. elegans lifespan studies and specific findings related to MCOPPB.

Recent studies have investigated the effect of MCOPPB on C. elegans and found that while it exhibits senolytic activity, it is inconsequential to the lifespan of the nematode.[1][2][4] This highlights the importance of direct experimental validation of potential geroprotective compounds in whole-organism models. MCOPPB treatment in C. elegans has been shown to activate transcriptional networks associated with immune responses to external stressors, implicating the involvement of Toll-like receptors (TLRs).[1][2][4]

Data Presentation

The following table summarizes the quantitative data from a representative C. elegans lifespan assay with this compound.

Treatment GroupConcentration (µM)Mean Lifespan (Days)Median Lifespan (Days)Percent Change in Mean LifespanStatistical Significance (p-value)
Vehicle Control (DMSO)0.1%18.2 ± 0.818N/AN/A
This compound1018.5 ± 0.918+1.6%> 0.05

Data are representative and compiled based on findings that this compound has an inconsequential effect on C. elegans lifespan.

Experimental Protocols

This section provides a detailed methodology for conducting a C. elegans lifespan assay to assess the effect of this compound.

Materials and Reagents
  • C. elegans strain: N2 (wild-type)

  • E. coli strain: OP50

  • Nematode Growth Medium (NGM) agar plates

  • M9 buffer

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 5-fluoro-2'-deoxyuridine (FUDR)

  • Synchronizing solution (bleach and NaOH)

  • Platinum wire worm pick

  • Stereomicroscope

  • 20°C incubator

Experimental Workflow

G cluster_prep Preparation cluster_assay Lifespan Assay cluster_analysis Data Analysis worm_sync Worm Synchronization transfer Transfer L4 Worms worm_sync->transfer media_prep NGM Plate Preparation media_prep->transfer compound_prep Compound Preparation treatment Administer this compound compound_prep->treatment transfer->treatment scoring Daily Scoring of Survival treatment->scoring survival_curve Generate Survival Curves scoring->survival_curve stats Statistical Analysis survival_curve->stats

Figure 1: Experimental workflow for the C. elegans lifespan assay.
Detailed Protocol

a. C. elegans Synchronization:

  • Wash gravid adult worms from NGM plates using M9 buffer.

  • Centrifuge the worm suspension and aspirate the supernatant.

  • Add synchronization solution (e.g., 1 mL of 5M NaOH, 1.2 mL of bleach, and 2.8 mL of water for a 5 mL final volume) to the worm pellet and vortex for 5-10 minutes until the adult worms are dissolved, leaving the eggs.

  • Quickly centrifuge the egg suspension, aspirate the supernatant, and wash the eggs three times with M9 buffer to remove all traces of the bleach solution.

  • Resuspend the eggs in M9 buffer and transfer them to unseeded NGM plates.

  • Incubate at 20°C for approximately 48-72 hours until the worms reach the L4 larval stage.

b. NGM Plate and Compound Preparation:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • To prevent progeny production, which can confound lifespan scoring, add FUDR to the NGM plates at a final concentration of 50 µM.

  • Prepare a stock solution of this compound in DMSO. For a final concentration of 10 µM on the plates, a 10 mM stock solution is recommended.

  • Add the this compound stock solution or vehicle (DMSO) to the surface of the OP50 lawn on the NGM plates. Ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced effects on lifespan.[7][8] Allow the plates to dry before introducing the worms.

c. Lifespan Assay:

  • Using a platinum wire worm pick, transfer synchronized L4 stage worms to the prepared NGM plates containing either vehicle or this compound.

  • Use approximately 60-100 worms per condition, distributed across at least three replicate plates.

  • Incubate the plates at 20°C.

  • Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source.

  • Continue scoring until all worms have died.

d. Data Analysis:

  • Record the number of live and dead worms each day for each condition.

  • Generate survival curves using the Kaplan-Meier method.

  • Compare the survival curves between the control and this compound-treated groups using the log-rank test to determine statistical significance.

Signaling Pathway

The senolytic activity of this compound in C. elegans is associated with the activation of immune responses mediated by Toll-like receptors (TLRs). The canonical TLR signaling pathway in C. elegans involves the TOL-1 receptor and a conserved p38 MAPK cascade.

G MCOPPB This compound TOL1 TOL-1 (TLR) MCOPPB->TOL1 Activates TIR1 TIR-1 (SARM1) TOL1->TIR1 NSY1 NSY-1 (MAP3K) TIR1->NSY1 SEK1 SEK-1 (MAP2K) NSY1->SEK1 PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 ATF7 ATF-7 (Transcription Factor) PMK1->ATF7 ImmuneResponse Immune Response Genes (e.g., C-type lectins) ATF7->ImmuneResponse Regulates Transcription

Figure 2: Proposed signaling pathway for this compound in C. elegans.

Pathway Description:

This compound is proposed to activate the Toll-like receptor TOL-1. This activation initiates a downstream signaling cascade through the TIR domain-containing adaptor protein TIR-1. TIR-1, in turn, activates a mitogen-activated protein kinase (MAPK) cascade, consisting of NSY-1 (MAP3K), SEK-1 (MAP2K), and PMK-1 (p38 MAPK). Activated PMK-1 phosphorylates and activates transcription factors such as ATF-7, which then regulate the expression of downstream target genes involved in the innate immune response.

Conclusion

The provided protocols and information enable researchers to conduct robust C. elegans lifespan assays to evaluate the effects of this compound. While identified as a senolytic, current evidence suggests that this compound does not extend the lifespan of C. elegans under standard laboratory conditions. The implication of the Toll-like receptor pathway in its mechanism of action provides a foundation for further investigation into the cellular and molecular effects of this compound in the context of aging and immunity.

References

Troubleshooting & Optimization

(S)-MCOPPB Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and experimental considerations for (S)-MCOPPB. The following information is curated to address common issues and ensure the successful application of this potent and selective nociceptin receptor agonist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent and selective non-peptide agonist for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] It exhibits high affinity for the NOP receptor and significantly lower affinity for other opioid receptors.[1] Its mechanism of action involves the activation of the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels and decreased calcium influx into neurons.[1]

Q2: What are the different forms of this compound available?

This compound is available as a free base and more commonly as a hydrochloride (HCl) or trihydrochloride salt. The salt forms, particularly the trihydrochloride, are more water-soluble than the free base. For experiments requiring aqueous solutions, the use of the trihydrochloride salt is highly recommended.

Q3: What are the reported solubility characteristics of this compound trihydrochloride?

The solubility of this compound trihydrochloride has been reported in several common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

SolventSolubility (mg/mL)Solubility (mM)Notes
Water10 - 16.02 mg/mL[2][3]~19 - 30.93 mM[2]Sonication may be required.[2]
DMSO32.04 - 100 mg/mL[2][3]61.85 - 193.05 mM[2][3]Sonication is recommended. Use of freshly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility.[2][3]

Q4: How should I store this compound and its solutions?

For long-term storage, this compound powder should be stored at -20°C.[3] Stock solutions, particularly in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4]

Troubleshooting Guide for this compound Solubility Issues

Precipitation is a common challenge when working with poorly soluble compounds like this compound, especially when transitioning from an organic stock solution to an aqueous experimental medium.

Problem 1: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer (e.g., PBS, cell culture media).

  • Cause: The drastic change in solvent polarity upon adding the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.

  • Solution 1: Gradual Dilution: Instead of adding the stock solution directly, perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration with DMSO, and then add this intermediate solution to the aqueous buffer.[2]

  • Solution 2: Dropwise Addition with Agitation: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Solution 3: Pre-warming: Pre-warming both the stock solution and the aqueous buffer to 37°C before mixing can help prevent precipitation caused by temperature changes.[2]

  • Solution 4: Sonication: If precipitation occurs after dilution, brief sonication of the final solution can help to redissolve the compound.[2]

Problem 2: I am observing precipitation in my in vivo formulation during preparation or administration.

  • Cause: The complex mixture of excipients and the physiological environment can lead to insolubility and precipitation.

  • Solution: Use a Validated Formulation Protocol: For in vivo studies, it is crucial to use a well-defined formulation that has been shown to effectively solubilize this compound. Below are some recommended formulations. Always prepare these fresh before use.

Formulation ComponentsConcentration of this compoundPreparation Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]Add solvents sequentially and ensure the solution is clear before adding the next. Sonication may be required.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]---
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]---

Problem 3: How does pH affect the solubility of this compound?

  • Practical Implication: For in vitro experiments in buffered solutions, be mindful of the buffer's pH. If you are working at a neutral or slightly basic pH and encountering solubility issues, consider if adjusting the pH to a more acidic range is compatible with your experimental system.

Experimental Protocols and Visualizations

Experimental Workflow for Preparing an Aqueous Solution from a DMSO Stock

G Workflow for Preparing Aqueous Solutions start Start: this compound trihydrochloride powder stock Prepare concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM) start->stock prewarm Pre-warm stock solution and aqueous buffer to 37°C stock->prewarm dilution Add DMSO stock dropwise to vigorously stirring aqueous buffer prewarm->dilution check Visually inspect for precipitation dilution->check sonicate If cloudy, sonicate briefly check->sonicate Precipitation observed final Final aqueous solution ready for use check->final Clear solution sonicate->final

Caption: A step-by-step workflow for preparing aqueous solutions of this compound from a DMSO stock to minimize precipitation.

Signaling Pathway of this compound via the Nociceptin Receptor

This compound exerts its effects by activating the NOP receptor, a Gi/o-coupled GPCR. This activation triggers a cascade of intracellular events.

G Simplified Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCOPPB This compound NOPR NOP Receptor (ORL1) MCOPPB->NOPR binds and activates G_protein Gi/o Protein NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Downstream Downstream Signaling (e.g., MAPK activation) cAMP->Downstream regulates Ca_influx->Downstream regulates

References

Technical Support Center: Optimizing (S)-MCOPPB Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of (S)-MCOPPB for accurate and reproducible cell viability assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration in cell viability assays.

Issue 1: High Variability Between Replicate Wells

  • Question: My replicate wells for the same this compound concentration show significantly different viability readings. What could be the cause?

  • Answer: High variability can stem from several factors. Ensure a homogenous cell suspension before and during seeding by gently pipetting or swirling the flask. Use a calibrated multichannel pipette for consistency. Also, check for and prevent "edge effects" in your multi-well plates, where wells on the perimeter evaporate more quickly. This can be mitigated by filling the outer wells with sterile PBS or media and not using them for experimental data.[1] Finally, ensure complete and consistent mixing of assay reagents in each well.

Issue 2: Unexpectedly High or Low Cell Viability Across All Concentrations

  • Question: I am observing either near 100% viability or massive cell death across my entire this compound concentration range, with no clear dose-response. What should I do?

  • Answer: This suggests that the concentration range you have selected is not appropriate for your specific cell line and experimental conditions. If you are seeing high viability, you will need to test higher concentrations of this compound. Conversely, if you are observing widespread cell death, you should test lower concentrations. It is recommended to perform a broad-range dose-response experiment, for example, using serial dilutions over several orders of magnitude (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), to identify a narrower, effective range for your subsequent experiments.[2]

Issue 3: High Background Signal in Control Wells

  • Question: My negative control wells (cells with vehicle only) are showing a high background signal. How can I resolve this?

  • Answer: A high background can be due to several reasons. Contamination of your cell culture or reagents with bacteria, yeast, or mycoplasma can interfere with the assay.[1] Ensure all solutions are sterile and handle your cultures with proper aseptic technique. The incubation time for the viability reagent (e.g., MTT, XTT) may also be too long, leading to non-specific signal.[3] Optimize the incubation time by taking readings at several time points. Finally, some components in the culture medium, like phenol red, can interfere with certain assays. Consider using a medium without phenol red if this is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, which is a G protein-coupled receptor (GPCR).[4][5][] It has been identified as a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over other pathways like β-arrestin recruitment.[7][8] Studies have shown its potential as an anxiolytic and a senolytic agent, the latter by selectively inducing cell death in senescent cells.[9][10]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A broad starting range is recommended to determine the optimal concentration for your specific cell line. Based on published data where a concentration of 10 µM was used for screening senescent cells[10], a logarithmic dilution series around this value would be a good starting point. For example, you could test concentrations ranging from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).

Q3: Which cell viability assay is best to use with this compound?

The choice of assay depends on your experimental goals and cell type. Tetrazolium-based assays like MTT, XTT, and WST-1 are common and measure metabolic activity as an indicator of viability.[11] ATP-based assays, such as CellTiter-Glo, measure the amount of ATP in viable cells and are generally more sensitive. It is important to validate that this compound itself does not interfere with the assay chemistry.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on your cell line's doubling time and the specific effect you are investigating. A common starting point is 24 to 72 hours.[12] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate duration for your study.

Data Presentation

Table 1: Recommended Initial Concentration Range for this compound Optimization

Concentration (µM)Log ConcentrationPurpose
0.01-2Establishing baseline cytotoxic effects
0.1-1
10
101Reference concentration from literature
1002Determining upper cytotoxic limit

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in cell culture medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for determining cell viability after this compound treatment.

troubleshooting_logic Troubleshooting Logic for this compound Concentration Optimization start Start: Unexpected Viability Results check_variability High Variability Between Replicates? start->check_variability check_range No Dose-Response? check_variability->check_range No solution_variability Solution: Check Cell Seeding, Pipetting, and Edge Effects check_variability->solution_variability Yes check_background High Background in Controls? check_range->check_background No solution_range_high Solution: Test Higher Concentrations check_range->solution_range_high Yes (High Viability) solution_range_low Solution: Test Lower Concentrations check_range->solution_range_low Yes (Low Viability) solution_background Solution: Check for Contamination, Optimize Incubation Time, Use Phenol Red-Free Medium check_background->solution_background Yes end End: Optimized Assay check_background->end No solution_variability->end solution_range_high->end solution_range_low->end solution_background->end

Caption: A logical guide to troubleshooting common cell viability assay issues.

NOP_signaling_pathway This compound Activated NOP Receptor Signaling Pathway MCOPPB This compound NOPR NOP Receptor (GPCR) MCOPPB->NOPR Binds and Activates G_protein Gαi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Ion Channels, Gene Expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the this compound-activated NOP receptor.

References

Addressing the bell-shaped dose-response of (S)-MCOPPB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-MCOPPB, a selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a particular focus on addressing its observed bell-shaped dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, commonly referred to as MCOPPB, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR). The primary mechanism of action of MCOPPB is to bind to and activate the NOP receptor, which primarily couples to the Gi/o family of G proteins.[2] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels.[3]

Q2: In which experimental models has a bell-shaped dose-response curve for MCOPPB been observed?

A bell-shaped, or biphasic, dose-response curve for MCOPPB has been notably reported in the mouse Vogel conflict test, an animal model used to assess anxiolytic-like effects.[4] In this test, the anxiolytic effect of MCOPPB increases with dose up to a certain point, after which higher doses lead to a decrease in the observed effect.

Q3: What are the potential reasons for the bell-shaped dose-response curve observed with MCOPPB?

While the exact mechanisms for MCOPPB's bell-shaped dose-response are not fully elucidated, several factors, common for GPCR agonists, could contribute:

  • Receptor Desensitization and Internalization: At high concentrations, prolonged or intense activation of the NOP receptor by MCOPPB can lead to receptor desensitization. This process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins.[5] β-arrestin binding can uncouple the receptor from its G protein, reducing the primary signal, and can also lead to the removal of the receptor from the cell surface (internalization), further diminishing the cellular response.

  • Engagement of Opposing Signaling Pathways: High concentrations of MCOPPB might lead to the activation of secondary or opposing signaling pathways. While the primary anxiolytic effect is thought to be mediated by Gi/o signaling, excessive receptor activation could potentially engage pathways that counteract this effect. For instance, some GPCRs can switch their G protein coupling preference at high agonist concentrations or engage β-arrestin-mediated signaling pathways that have different physiological outcomes.

  • Off-Target Effects at Higher Concentrations: Although MCOPPB is highly selective for the NOP receptor, at very high concentrations, it might interact with other receptors or cellular targets, leading to pharmacological effects that interfere with the primary anxiolytic response.

  • Physicochemical Properties of the Compound: At high concentrations, compounds can sometimes exhibit poor solubility or form aggregates.[6] This can reduce the effective concentration of the monomeric, active form of the drug available to bind to the receptor, leading to a decrease in the observed biological effect.

  • In Vivo Pharmacokinetic and Pharmacodynamic Complexity: In animal models, high doses of a compound can lead to complex pharmacokinetic profiles, including altered distribution, metabolism, or the induction of physiological feedback mechanisms that are not apparent at lower doses.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with MCOPPB, particularly concerning the bell-shaped dose-response curve.

Problem 1: Observing a decrease in anxiolytic-like effects at higher doses in the Vogel conflict test.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Receptor Desensitization/Internalization 1. Time-Course Experiment: Conduct a time-course study at the peak effective dose and a higher, less effective dose to see if the onset and duration of the anxiolytic effect differ. A shorter duration of action at the higher dose could suggest rapid desensitization. 2. Lower the Dose Range: If the goal is to characterize the anxiolytic effect, focus on a narrower dose range around the peak of the curve. 3. Intermittent Dosing Schedule: In chronic studies, consider an intermittent dosing schedule to allow for receptor resensitization.
Off-Target Effects 1. Receptor Occupancy Studies: If possible, perform ex vivo receptor occupancy studies at various doses to correlate NOP receptor engagement with the behavioral effect. 2. Test in NOP Receptor Knockout Animals: The definitive test to confirm the on-target effect is to administer MCOPPB to NOP receptor knockout mice. The anxiolytic effect should be absent in these animals.
Compound Solubility/Aggregation 1. Vehicle Optimization: Ensure MCOPPB is fully solubilized in the vehicle at all tested concentrations. Consider using alternative, pharmaceutically acceptable vehicles if solubility is a concern. 2. In Vitro Aggregation Assay: Perform dynamic light scattering (DLS) or a similar biophysical technique to assess the aggregation potential of MCOPPB at the concentrations used in your experiments.
Problem 2: Inconsistent results in in vitro signaling assays (e.g., cAMP inhibition, GIRK channel activation).

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Cell Line Variability 1. Receptor Expression Levels: The level of NOP receptor expression in your cell line can significantly impact the observed potency and efficacy. Use a cell line with a known and stable NOP receptor expression level. 2. Endogenous Signaling Components: The complement of G proteins, GRKs, and β-arrestins in your chosen cell line can influence the signaling outcome. Characterize these components if possible.
Assay Conditions 1. Incubation Time: For cAMP assays, optimize the agonist incubation time. Short incubation times (5-15 minutes) are often sufficient to see G-protein-mediated effects before significant desensitization occurs. 2. Cell Density: Optimize cell density per well, as this can affect the magnitude of the signal and the concentration-response relationship.
Biased Agonism 1. Multiple Readouts: Measure both G-protein-dependent (e.g., cAMP, GIRK activation) and β-arrestin-dependent (e.g., β-arrestin recruitment) signaling pathways to fully characterize the pharmacological profile of MCOPPB in your system. This can help to explain unexpected results in a single pathway assay.

Quantitative Data Summary

The following tables summarize key quantitative data for MCOPPB from the literature. Note that values can vary depending on the experimental conditions.

Table 1: Receptor Binding Affinity of MCOPPB

ReceptorSpeciesAssay TypepKiKi (nM)Reference
NOPHumanRadioligand Binding10.07 ± 0.01~0.085[4][]

Table 2: In Vitro Functional Activity of MCOPPB

AssayCell LineParameterValueReference
GIRK Channel ActivationAtT-20EC500.06 ± 0.02 nM
cAMP InhibitionCHOPotency~10-fold more potent than N/OFQ

Table 3: In Vivo Anxiolytic-like Activity of MCOPPB

Animal ModelSpeciesDosing RouteEffective Dose RangePeak EffectReference
Vogel Conflict TestMousep.o.Not explicitly stated, but a bell-shaped curve was observed with a 10 mg/kg dose showing a significant effect.Not explicitly stated[4]

Experimental Protocols

Vogel Conflict Test for Anxiolytic-like Activity

This protocol is a generalized version based on literature descriptions.[4]

  • Animals: Male mice are typically used.

  • Apparatus: A standard operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

  • Procedure:

    • Water Deprivation: Animals are water-deprived for a period of 24-48 hours before the test.

    • Habituation: On the day of the experiment, animals are placed in the test chamber for a brief habituation period.

    • Drug Administration: MCOPPB or vehicle is administered orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

    • Testing: After a pre-determined pre-treatment time (e.g., 60 minutes), the animal is placed in the chamber, and the session begins. For a set period (e.g., 5 minutes), every 20th lick on the water spout results in a mild electric shock to the feet.

  • Data Analysis: The number of shocks received is recorded. An increase in the number of shocks is interpreted as an anxiolytic-like effect. Plot the mean number of shocks versus the log of the MCOPPB dose to generate a dose-response curve.

cAMP Inhibition Assay

This protocol describes a common method for measuring the inhibition of adenylyl cyclase.

  • Cell Culture: Use a cell line stably expressing the NOP receptor (e.g., CHO-K1 or HEK293 cells).

  • Procedure:

    • Plate the cells in a suitable microplate and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) and incubate for 15-30 minutes.

    • Add increasing concentrations of MCOPPB to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 5 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to the basal level without forskolin. Plot the percentage of inhibition against the log of the MCOPPB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway MCOPPB This compound NOP_R NOP Receptor MCOPPB->NOP_R G_protein Gi/o Protein (αβγ) NOP_R->G_protein Activates GRK GRK NOP_R->GRK Phosphorylates beta_arrestin β-Arrestin NOP_R->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel G_alpha->AC Inhibits G_betagamma->GIRK Activates PKA PKA cAMP->PKA Activates GRK->NOP_R Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified NOP receptor signaling pathway activated by this compound.

Troubleshooting Workflow for Bell-Shaped Dose-Response

Troubleshooting_Workflow cluster_invivo In Vivo Experiment (e.g., Vogel Test) cluster_invitro In Vitro / General start Bell-Shaped Dose-Response Observed with this compound check_pk Investigate Pharmacokinetics at High Doses start->check_pk check_solubility Verify Compound Solubility and Aggregation start->check_solubility check_off_target Assess Off-Target Effects check_pk->check_off_target knockout_test Test in NOP Receptor Knockout Animals check_off_target->knockout_test end Identify Mechanism of Bell-Shaped Curve knockout_test->end time_course Perform Time-Course Experiment check_solubility->time_course desensitization_assay Measure Receptor Desensitization/Internalization time_course->desensitization_assay biased_agonism Investigate Biased Agonism (G-protein vs. β-arrestin) desensitization_assay->biased_agonism biased_agonism->end

Caption: Logical workflow for troubleshooting a bell-shaped dose-response curve.

References

(S)-MCOPPB off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-MCOPPB. The information focuses on potential off-target effects observed at high concentrations and provides guidance on how to interpret and troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, which is also known as the opioid receptor-like 1 (ORL1) receptor.[1] It exhibits high affinity for the NOP receptor with a pKi of 10.07.[] Its primary mechanism of action is to mimic the effects of the endogenous ligand, nociceptin, by activating the NOP receptor, which is involved in various physiological processes, including pain, anxiety, and reward.

Q2: What are the known off-target effects of this compound at high concentrations?

At concentrations significantly above its effective dose for NOP receptor activation, this compound may exhibit off-target effects. Two key observations from preclinical studies suggest this:

  • Bell-Shaped Dose-Response Curve: In behavioral assays, such as the Vogel conflict test in mice, this compound has been shown to produce a bell-shaped dose-response curve at an oral dose of 10 mg/kg.[3] This indicates that as the concentration increases beyond a certain point, the anxiolytic effect diminishes, which could be due to engagement of off-target receptors or other complex pharmacological phenomena.

  • Toll-like Receptor (TLR) Pathway Activation: A study has reported that treatment with this compound can activate transcriptional networks associated with the immune response, implicating Toll-like receptors (TLRs).[4][5] This suggests a potential interaction with the innate immune system at higher concentrations.

Q3: What is the selectivity profile of this compound for other opioid receptors?

This compound is highly selective for the NOP receptor over other opioid receptors. It has moderate affinity for the mu-opioid receptor, weak affinity for the kappa-opioid receptor, and negligible binding at the delta-opioid receptor.[1]

Troubleshooting Guides

Issue 1: Diminished or Opposite Effect Observed at High Concentrations (Bell-Shaped Dose-Response Curve)

Symptoms:

  • You observe a robust response at a certain concentration range of this compound, but the effect decreases or even reverses at higher concentrations.

  • Your in-vivo study shows a loss of efficacy or unexpected behavioral changes at higher doses.

Possible Causes:

  • Off-target receptor antagonism: At high concentrations, this compound might bind to and inhibit other receptors that have an opposing physiological effect to NOP receptor activation.

  • Receptor desensitization/downregulation: High concentrations of a potent agonist can lead to rapid desensitization and internalization of the NOP receptor, reducing the overall response.

  • Toxicity: At very high concentrations, the compound may induce cellular toxicity, leading to a decrease in the measured response.

Troubleshooting Steps:

  • Confirm the Dose-Response Relationship:

    • Perform a full dose-response curve spanning a wide range of concentrations, from sub-nanomolar to high micromolar, to clearly define the ascending and descending phases of the curve.

  • Investigate Off-Target Binding:

    • If available, screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Pay close attention to targets known to modulate the physiological response you are studying.

  • Assess Receptor Desensitization:

    • Perform a time-course experiment to see if the response diminishes over time at a high concentration of this compound.

    • Use a β-arrestin recruitment assay to measure the extent of receptor internalization at different concentrations.

Issue 2: Unexpected Inflammatory or Immune Response

Symptoms:

  • You observe an increase in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in your cell-based assays or in-vivo models.

  • Your experiment shows activation of immune cells (e.g., macrophages, microglia) upon treatment with high concentrations of this compound.

Possible Causes:

  • Toll-like Receptor (TLR) Activation: As suggested by literature, this compound might directly or indirectly activate TLR signaling pathways at high concentrations.[4][5]

Troubleshooting Steps:

  • Confirm TLR Pathway Activation:

    • Use a reporter cell line (e.g., HEK-Blue™ TLR cells) to screen for activation of different TLRs by this compound.

    • Measure the phosphorylation of downstream signaling proteins in the TLR pathway, such as NF-κB and IRF3, by Western blot or ELISA.

  • Identify the Specific TLR Involved:

    • If TLR activation is confirmed, use cell lines expressing individual TLRs to pinpoint which specific receptor is being activated.

  • Dose-Response for TLR Activation:

    • Determine the concentration-response curve for the activation of the identified TLR(s) to understand the concentration at which this off-target effect becomes significant.

Quantitative Data Summary

Table 1: this compound Receptor Binding Affinities

ReceptorSpeciesAssay TypepKi / pEC50Reference
NOPHumanRadioligand Binding10.07 (pKi)[]
Mu-OpioidHumanRadioligand BindingModerate Affinity[1]
Kappa-OpioidHumanRadioligand BindingWeak Affinity[1]
Delta-OpioidHumanRadioligand BindingNegligible Binding[1]

Table 2: Potential Off-Target Effects of this compound at High Concentrations

Observed EffectExperimental SystemConcentration/DosePotential Off-TargetReference
Bell-Shaped Dose-ResponseVogel Conflict Test (Mouse)10 mg/kg (p.o.)Unknown[3]
Activation of Immune Response NetworksIn vitro / In vivoNot SpecifiedToll-like Receptors (TLRs)[4][5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for NOP, mu, kappa, and delta opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the human opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]-Nociceptin (for NOP), [³H]-DAMGO (for mu), [³H]-U-69,593 (for kappa), [³H]-DPDPE (for delta).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM naloxone for mu, kappa, delta; 1 µM nociceptin for NOP).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or a dilution of this compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: NF-κB Reporter Assay for TLR Activation

Objective: To assess the ability of this compound to activate Toll-like receptor signaling pathways.

Materials:

  • HEK-Blue™ TLR reporter cell lines (InvivoGen), each expressing a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • This compound stock solution.

  • Positive controls for each TLR (e.g., LPS for TLR4, Pam3CSK4 for TLR2/1).

  • HEK-Blue™ Detection medium (InvivoGen).

  • 96-well plates.

Procedure:

  • Seed the HEK-Blue™ TLR cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and the positive controls.

  • Remove the culture medium and add the test compounds or controls to the cells.

  • Incubate for 18-24 hours.

  • Transfer a small volume of the cell supernatant to a new 96-well plate containing the HEK-Blue™ Detection medium.

  • Incubate for 1-2 hours at 37°C and measure the absorbance at 620-655 nm.

  • An increase in absorbance indicates the activation of the NF-κB pathway.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S_MCOPPB This compound NOP_R NOP Receptor S_MCOPPB->NOP_R High Affinity (Primary Target) TLR Toll-like Receptor (TLR) S_MCOPPB->TLR Low Affinity (Potential Off-Target at High Conc.) G_Protein G-protein Signaling NOP_R->G_Protein Activation Immune_Response Immune Response (e.g., NF-κB activation) TLR->Immune_Response Activation

Caption: Signaling pathways of this compound.

Experimental_Workflow Start Unexpected Experimental Result Check_Conc Is this compound concentration high? Start->Check_Conc Dose_Response Perform Full Dose-Response Curve Analysis Check_Conc->Dose_Response Bell_Shaped Bell-Shaped Curve Observed? Dose_Response->Bell_Shaped Inflammatory Inflammatory Response Observed? Dose_Response->Inflammatory Off_Target_Screen Consider Off-Target Screening Panel Bell_Shaped->Off_Target_Screen Yes Desensitization Investigate Receptor Desensitization Bell_Shaped->Desensitization Yes Conclusion Identify Off-Target Effect Bell_Shaped->Conclusion No TLR_Assay Perform TLR Activation Assay Inflammatory->TLR_Assay Yes Inflammatory->Conclusion No Off_Target_Screen->Conclusion Desensitization->Conclusion TLR_Assay->Conclusion

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: (S)-MCOPPB Trihydrochloride for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of (S)-MCOPPB trihydrochloride for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound trihydrochloride for in vivo use?

A1: this compound trihydrochloride can be dissolved in various vehicles for in vivo administration. The choice of solvent depends on the required concentration, the route of administration, and the specific experimental design. Common solvent systems include aqueous solutions, and co-solvent formulations containing DMSO, PEG300, Tween 80, and saline.[1][2] For direct aqueous dissolution, the solubility is reported to be ≥13 mg/mL and up to 30 mM in water.[3]

Q2: What are some established co-solvent formulations for in vivo administration?

A2: Several co-solvent formulations have been successfully used to dissolve this compound trihydrochloride for animal studies. Here are a few examples:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). This also achieves a solubility of ≥ 2.5 mg/mL.[1]

  • Protocol 3: 10% DMSO and 90% Corn Oil, with a solubility of ≥ 2.5 mg/mL.[1]

It is crucial to add and mix each solvent sequentially to ensure proper dissolution.[1]

Q3: What is the solubility of this compound trihydrochloride in common laboratory solvents?

A3: The solubility of this compound trihydrochloride varies depending on the solvent. The following table summarizes the reported solubility data.

SolventSolubilityNotes
DMSOup to 100 mg/mL (193.05 mM)[1]Sonication may be required.[2] Use freshly opened DMSO as it is hygroscopic.[1]
Water≥13 mg/mL[3], 16.02 mg/mL (30.93 mM)[2], up to 30 mMSonication is recommended.[2]
EthanolInformation not widely available.It is best to test solubility in a small scale first.

Q4: How should I prepare a stock solution of this compound trihydrochloride?

A4: To prepare a stock solution, it is recommended to dissolve this compound trihydrochloride in a suitable solvent like DMSO to a high concentration (e.g., 10 mM or 100 mg/mL).[1] This stock solution can then be diluted with the appropriate aqueous buffer or cell culture medium for your experiment.[2] It is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Problem 1: The compound is not dissolving completely.

  • Solution 1: Sonication. Use an ultrasonic bath to aid dissolution.[1][2] This can be particularly helpful for achieving higher concentrations.

  • Solution 2: Gentle Heating. If precipitation occurs during preparation, gentle heating can help to redissolve the compound.[1] It is recommended to preheat the stock solution and the diluent (e.g., culture medium) to 37°C before mixing to avoid precipitation.[2]

  • Solution 3: pH Adjustment. While not explicitly detailed in the search results for this specific compound, for amine salts like trihydrochlorides, adjusting the pH of the aqueous solvent might influence solubility. This should be approached with caution as it can affect the stability and activity of the compound.

Problem 2: The solution is cloudy or shows precipitation after dilution.

  • Solution 1: Gradual Dilution. When diluting a DMSO stock solution into an aqueous medium, add the stock solution to the aqueous buffer slowly while vortexing. Some organic compounds may precipitate when added too quickly to an aqueous environment.[2]

  • Solution 2: Check Final DMSO Concentration. For in vivo studies, it is generally recommended to keep the final concentration of DMSO low, typically below 2%, especially if the animal is weak.[1] High concentrations of DMSO can be toxic.

Experimental Protocols & Workflows

Workflow for Preparing an In Vivo Formulation

The following diagram illustrates a general workflow for preparing an in vivo formulation of this compound trihydrochloride using a co-solvent system.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Co-Solvent Vehicle cluster_2 Final Formulation weigh Weigh this compound trihydrochloride dissolve_dmso Dissolve in DMSO (e.g., to 25 mg/mL) weigh->dissolve_dmso mix_stock Add DMSO stock solution to the co-solvent vehicle dissolve_dmso->mix_stock Aliquot and store at -20°C or -80°C add_peg Add PEG300 to a separate tube add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline add_saline->mix_stock vortex Vortex to mix thoroughly mix_stock->vortex administer Administer to animal vortex->administer

Caption: Workflow for preparing an in vivo formulation.

Signaling Pathway of this compound

This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like-1 (ORL1) receptor.[3][4]

G MCOPPB This compound trihydrochloride NOP_Receptor NOP Receptor (ORL1) MCOPPB->NOP_Receptor Binds and activates Downstream Downstream Signaling (e.g., anxiolytic effects) NOP_Receptor->Downstream

Caption: Simplified signaling pathway of this compound.

References

Avoiding (S)-MCOPPB precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-MCOPPB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to help troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like-1 (ORL1) receptor.[1][2] It has a high affinity for the human NOP receptor with a pKi of 10.07.[1][3][4] Its selectivity for the NOP receptor is significantly higher than for other opioid receptors, being 12-fold, 270-fold, and over 1,000-fold more selective for the NOP receptor than for the μ-, κ-, and δ-opioid receptors, respectively.[3][5] In research, it is often used to study the anxiolytic effects mediated by the NOP receptor.[1][2][]

Q2: My this compound is precipitating out of my aqueous buffer. What are the common causes for this?

A2: Precipitation of this compound in aqueous solutions can be attributed to several factors. As with many small molecules, exceeding the solubility limit in a given solvent system is a primary cause. The hydrochloride hydrate form of this compound is more water-soluble.[5] However, its solubility can be influenced by the pH of the buffer, the presence of other salts, and the temperature. For organic compounds, direct addition to an aqueous medium can sometimes lead to precipitation.[7] It is also possible for the compound to adsorb to surfaces over time, which can be mistaken for precipitation.[8]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.[4][7] this compound trihydrochloride is highly soluble in DMSO, with concentrations of up to 100 mg/mL (193.05 mM) achievable with the aid of ultrasonication.[4] It is crucial to use freshly opened, anhydrous DMSO, as absorbed moisture can significantly impact the solubility of the product.[4][7] For aqueous experiments, a stock solution in DMSO can then be serially diluted into the aqueous buffer.

Q4: How should I store my this compound stock solution to ensure its stability?

A4: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[4] Always ensure the storage container is sealed to prevent moisture absorption.[4]

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock to my aqueous buffer.
Potential Cause Troubleshooting Step
High Final Concentration The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.
* Solution: Try lowering the final concentration of this compound in your experiment.
Direct Dilution of High Concentration Stock Adding a highly concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.
* Solution: Perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to your aqueous buffer.[7]
Buffer Composition The pH, ionic strength, or other components of your buffer may be incompatible with this compound.
* Solution: Test the solubility of this compound in a small volume of your buffer before preparing a large batch. Consider adjusting the pH or using a different buffer system if precipitation persists.
Issue: My this compound solution, which was initially clear, has become cloudy or has visible precipitate after some time.
Potential Cause Troubleshooting Step
Time-Dependent Precipitation The compound may be slowly precipitating out of the aqueous solution over time.
* Solution: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
Adsorption to Surfaces This compound might be adsorbing to the walls of your storage container (e.g., plastic tubes).[8]
* Solution: Consider using low-adhesion microcentrifuge tubes. Additionally, briefly vortexing the solution before use may help to resuspend any adsorbed compound.
Temperature Fluctuation Changes in temperature can affect the solubility of the compound.
* Solution: Store your working solutions at a constant and appropriate temperature. If used at room temperature, allow the solution to equilibrate before use.

Quantitative Data Summary

Solubility of this compound
Solvent Form Solubility Molar Concentration Notes
WaterHydrochloride Hydrate10 mg/mL[5]~18.6 mM-
WaterTrihydrochloride16.02 mg/mL[7]30.93 mMSonication is recommended.[7]
WaterTrihydrochloride Hydrate≥13 mg/mL≥25.1 mM-
DMSOTrihydrochloride32.04 mg/mL[7]61.85 mMSonication is recommended.[7]
DMSOTrihydrochloride100 mg/mL[4]193.05 mMUltrasonic assistance may be needed.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineTrihydrochloride2 mg/mL[7]3.86 mMSonication is recommended.[7]

Note: The molecular weight of this compound trihydrochloride is approximately 518.01 g/mol (anhydrous basis) and the hydrochloride hydrate is 536.0 g/mol . These values are used for molar concentration calculations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials : this compound trihydrochloride (solid), anhydrous DMSO, sterile microcentrifuge tubes, and a vortex mixer.

  • Procedure :

    • Weigh out the required amount of this compound trihydrochloride in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.18 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]

    • Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Buffer
  • Materials : 10 mM this compound in DMSO stock solution, anhydrous DMSO, and the desired aqueous buffer (e.g., PBS or cell culture medium).

  • Procedure :

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

    • Further dilute the 1 mM intermediate stock solution into the aqueous buffer to achieve the final desired concentration of 1 µM. For instance, add 1 µL of the 1 mM solution to 999 µL of the aqueous buffer.[7]

    • Vortex the final working solution gently.

    • Use the freshly prepared working solution in your experiment immediately to avoid precipitation.

Visualizations

Signaling_Pathway MCOPPB This compound NOPR NOP Receptor (ORL1) MCOPPB->NOPR activates Gi Gαi/o NOPR->Gi couples to AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolytic Effects cAMP->Anxiolysis leads to

Caption: Signaling pathway of this compound via the NOP receptor.

Troubleshooting_Workflow Start Precipitation Observed Check_Conc Is final concentration too high? Start->Check_Conc Lower_Conc Lower the final concentration Check_Conc->Lower_Conc Yes Check_Dilution Was a high concentration stock added directly to buffer? Check_Conc->Check_Dilution No End Solution should be clear Lower_Conc->End Serial_Dilute Use serial dilutions in DMSO first Check_Dilution->Serial_Dilute Yes Check_Buffer Is the buffer composition suitable? Check_Dilution->Check_Buffer No Serial_Dilute->End Test_Solubility Test solubility in a small buffer volume Check_Buffer->Test_Solubility Unsure Check_Buffer->End Yes Test_Solubility->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Troubleshooting lack of locomotor effects with (S)-MCOPPB

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-MCOPPB

This technical support center provides troubleshooting guidance for researchers using this compound who observe a lack of expected locomotor effects. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2][3][4] It has a high affinity for the human NOP receptor (pKi = 10.07) and is significantly more selective for the NOP receptor over other opioid receptors like μ (mu), κ (kappa), and δ (delta).[1] Its effects are mediated through the activation of this G protein-coupled receptor. The user's query mentioned mGluR5, which appears to be a misunderstanding, as the literature consistently identifies this compound as a NOP receptor agonist.

Q2: What are the expected locomotor effects of this compound?

The effects of this compound on locomotor activity are not straightforward, with conflicting results reported in the literature.

  • No Effect: Several studies have reported that this compound does not significantly affect locomotor activity in mice at doses that produce anxiolytic effects (e.g., 10 mg/kg, p.o. or i.p.).[1][5][6] This lack of motor function inhibition is often cited as a favorable characteristic for an anxiolytic agent.[2]

  • Reduced Locomotion: In contrast, at least one study found that repeated administration of this compound (5 mg/kg, i.p. for 5 consecutive days) significantly hampered locomotor activity in mice.[7] This decrease in locomotion was suggested as a potential confounding factor for other behavioral tests, like the forced swim test.[7]

This discrepancy highlights that the effect of this compound on locomotion can be highly dependent on the specific experimental conditions.

Q3: We are not observing any change in locomotor activity after administering this compound. What are the potential reasons?

Observing no change in locomotor activity is consistent with several published studies.[1][5][6] However, if a change was expected based on your experimental hypothesis, several factors could be at play. Please refer to the detailed Troubleshooting Guide below. Key areas to investigate include your dosing regimen (dose, route, frequency), experimental protocol parameters, and animal-specific factors like strain and sex.

Q4: What is the recommended dose and route of administration for observing locomotor effects?

There is no single "correct" dose, as it depends on the desired outcome.

  • For anxiolytic effects without impacting locomotion , a dose of 10 mg/kg administered orally (p.o.) has been shown to be effective.[1][6]

  • To potentially induce a decrease in locomotion , a repeated intraperitoneal (i.p.) dosing regimen of 5 mg/kg for several days has been reported to be effective.[7]

The choice between oral and intraperitoneal administration will affect the compound's pharmacokinetics. Oral administration of 10 mg/kg has been shown to result in brain penetration and NOP receptor engagement.[1][6] The lack of locomotor effects at this dose, despite brain penetration, has been speculated to be due to insufficient concentrations in the specific brain regions that regulate locomotion.[5]

Troubleshooting Guide: Lack of Locomotor Effects

This guide provides a systematic approach to identifying potential reasons for unexpected results in locomotor studies with this compound.

Step 1: Verify Compound and Formulation
  • Identity and Purity: Confirm the identity and purity of your this compound batch via appropriate analytical methods (e.g., LC-MS, NMR).

  • Solubility and Vehicle: Ensure this compound is fully dissolved in the vehicle. Inadequate solubility can lead to lower effective doses being administered. The choice of vehicle itself should be tested to ensure it has no independent effect on locomotor activity.

  • Storage: Verify that the compound has been stored under recommended conditions to prevent degradation.

Step 2: Review Dosing Regimen
  • Dose-Response: If you are not seeing an effect at a single dose, consider performing a dose-response study. It is possible your selected dose is too low. Doses in the literature range from 0.1 to 10 mg/kg.[7]

  • Route of Administration: As noted, oral (p.o.) and intraperitoneal (i.p.) routes can yield different outcomes. The pharmacokinetics (absorption, distribution, metabolism, and excretion) can vary significantly between routes.[8]

  • Single vs. Repeated Dosing: The primary study showing a reduction in locomotor activity used a repeated dosing schedule (5 days on, 2 days off).[7] Chronic administration may be necessary to induce changes in locomotor behavior.

Step 3: Examine Experimental Protocol (Open Field Test)

The open field test is sensitive to many environmental and procedural variables.[9][10]

  • Habituation: Ensure a proper acclimation period for the animals to the testing room (e.g., 30-60 minutes) before the test begins.[11] Lack of habituation can increase stress and variability.

  • Arena Conditions: Lighting levels (100-200 lux is common), arena size (e.g., 50x50 cm), and wall color should be consistent across all animals and experiments.[4][12] Brighter light can decrease locomotion.[4]

  • Test Duration: A typical test duration is between 5 and 20 minutes.[2][12][13] Analyze the data in time bins (e.g., 5-minute intervals) to assess habituation to the novel environment.

  • Behavioral Endpoints: Analyze multiple endpoints, not just total distance traveled. These include rearing (vertical activity), time spent in the center versus the periphery, and periods of immobility.[9] this compound might affect one parameter but not another.

Step 4: Consider Animal-Specific Factors
  • Strain, Sex, and Age: Locomotor activity varies significantly with the genetic background, sex, and age of the mice.[9] It is crucial to use age- and sex-matched animals and to report the specific strain used. If possible, compare your results to baseline locomotor data for the specific strain you are using.

  • Circadian Rhythm: The time of day when testing is conducted can influence activity levels. Testing should be performed at a consistent time for all groups.[9]

  • Animal Handling: Minimize stress during handling and injection, as stress can independently alter locomotor behavior.

A logical workflow for troubleshooting these factors is presented below.

G start Start: No this compound Locomotor Effect Observed compound Step 1: Verify Compound - Purity & Identity - Formulation & Solubility - Storage Conditions start->compound dosing Step 2: Review Dosing - Dose-Response Study? - Route of Administration (p.o. vs i.p.) - Single vs. Repeated Dosing? compound->dosing Compound OK protocol Step 3: Examine Protocol - Habituation Period? - Arena Conditions (Light, Size)? - Test Duration & Time Bins? dosing->protocol Dosing OK animal Step 4: Consider Animal Factors - Strain, Sex, Age Matched? - Consistent Time of Day? - Minimized Handling Stress? protocol->animal Protocol OK advanced Step 5: Advanced Analysis - Pharmacokinetic Study? - Receptor Occupancy? animal->advanced All Factors OK end Conclusion: Re-evaluate Hypothesis or Modify Experimental Design advanced->end

Caption: Troubleshooting workflow for lack of locomotor effects.

Data Presentation

Table 1: Summary of this compound Locomotor Effect Studies in Mice

Study ReferenceDoseRouteDosing ScheduleObserved Locomotor EffectMouse Strain
Hirao et al., 2008[1][6]10 mg/kgp.o.SingleNo significant effectNot Specified
Raffaele et al., 2021[7][14]5 mg/kgi.p.Repeated (5 days on, 2 off)Significant decrease in locomotionNot Specified
Azevedo Neto et al., 2021Up to 10 mg/kgi.p.SingleNo significant changeCD-1 mice

This table is based on available data from search results. The original publications should be consulted for full details.

Experimental Protocols

Detailed Protocol: Open Field Test for Locomotor Activity

This protocol is a synthesis of standard procedures for assessing locomotor activity in mice.[2][4][11][12][13]

1. Pre-Test Preparation:

  • Animal Acclimation: Transport mice to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation.[11] The room should be quiet and have consistent, controlled lighting (e.g., 100-200 lux).[4][12]

  • Apparatus: Use a square open field arena (e.g., 40x40 cm or 50x50 cm) made of a non-porous material.[15]

  • Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to remove olfactory cues.[4] Allow the arena to dry completely before introducing the next mouse.

2. Drug Administration:

  • Administer this compound or vehicle at the predetermined dose and route.

  • Allow for a specific pre-treatment time before placing the animal in the arena (e.g., 30 minutes for i.p. injection, 60 minutes for p.o. gavage). This time should be kept consistent for all animals.

3. Test Procedure:

  • Gently place the mouse in the center of the open field arena.[12][13]

  • Immediately start the video recording and tracking software. The test duration is typically 10-20 minutes.[2][12]

  • The experimenter should leave the room or remain out of sight of the animal to avoid influencing its behavior.[4]

4. Data Collection and Analysis:

  • Use an automated video-tracking system to record the animal's movement.

  • Define zones in the software, typically a "center zone" (e.g., the central 25-40% of the arena area) and a "peripheral zone".[12]

  • Primary Parameters to Analyze:

    • Total Distance Traveled (cm): The primary measure of overall locomotor activity.

    • Rearing Frequency: Number of times the mouse stands on its hind legs. This is a measure of exploratory behavior.

    • Time in Center vs. Periphery (s): Used to assess anxiety-like behavior (thigmotaxis). A mouse spending more time in the center is generally considered less anxious.

    • Immobility Time (s): Total time the animal is at rest.

  • Analyze data in time bins (e.g., 5-minute blocks) to observe changes in activity and habituation over the course of the test.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase acclimate 1. Acclimate Mouse to Testing Room (30-60 min) administer 2. Administer Vehicle or this compound acclimate->administer wait 3. Wait for Pre-Treatment Period (e.g., 30 min) administer->wait place 4. Place Mouse in Center of Arena wait->place record 5. Record Behavior (10-20 min) place->record track 6. Automated Tracking (Zones Defined) record->track analyze 7. Analyze Parameters - Distance - Rearing - Time in Zones track->analyze G Simplified NOP Receptor Signaling Pathway MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Binds & Activates G_Protein Gαi/oβγ NOPR->G_Protein Couples to G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Reduces G_alpha->AC Inhibits K_Channel ↑ K+ Channel Activation G_betagamma->K_Channel Ca_Channel ↓ Ca2+ Channel Inhibition G_betagamma->Ca_Channel Neuron Reduced Neuronal Excitability K_Channel->Neuron Ca_Channel->Neuron

References

(S)-MCOPPB stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the effective use of (S)-MCOPPB in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store (S)-M.COPPB?

A: For long-term storage, this compound powder should be stored at -20°C, desiccated. In this form, it is expected to be stable for at least four years.[1] Lyophilized powder is reported to be stable for 36 months at -20°C.[2]

For solutions, it is recommended to prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C for up to one year.[3] One supplier suggests that solutions can be stored at -20°C and used within one month to prevent loss of potency.[2] To maintain the integrity of the compound, it is crucial to avoid multiple freeze-thaw cycles.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is low, typically less than 0.1%, as higher concentrations can be toxic to cells.[4] this compound trihydrochloride is also soluble in water.[1][3][5]

Q3: What is the known stability of this compound in DMSO and other solvents?

A: Direct quantitative stability data for this compound in various solvents is not extensively published. However, based on its chemical structure, which includes benzimidazole and piperidine moieties, and general knowledge of small molecule stability, we can provide the following guidance:

  • In DMSO: Studies on other benzimidazole derivatives have shown them to be stable in 0.2% DMSO for up to 96 hours.[4][6] For general small molecules in DMSO, stability is influenced by water content, with increased water potentially leading to degradation.[6] However, many compounds have been shown to be stable for extended periods in both wet (90% DMSO/10% water) and anhydrous DMSO, especially when stored at low temperatures.[7] Most compounds are stable for at least 15 weeks at 40°C in DMSO.[6][8]

  • Aqueous Solutions: The piperidine ring in this compound can be susceptible to degradation in highly acidic environments.[9] Therefore, the stability in aqueous buffers will be pH-dependent. It is advisable to prepare fresh aqueous solutions for experiments and avoid long-term storage.

A summary of general compound stability in DMSO from literature is provided in the table below.

ParameterObservation
Water Content Increased water in DMSO can promote degradation of susceptible compounds.[6] 85% of compounds were found to be stable in wet DMSO (90/10 DMSO/water) for 2 years at 4°C.[7]
Freeze/Thaw Cycles No significant loss was observed for a diverse set of compounds after 11 freeze/thaw cycles.[6][8][10]
Storage Temperature Most compounds are stable for 15 weeks at 40°C.[6][8]
Container Material No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature.[6][8]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Media

Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer or cell culture medium.

Possible Causes and Solutions:

  • Solution: Start by using simple physical methods to aid dissolution, such as vortexing, stirring, or gentle warming. Sonication can also be effective in breaking up aggregates.[3]

  • Solution: The final concentration of the compound may exceed its aqueous solubility. To address this, consider the following:

    • Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound may prevent precipitation.

    • Increase the DMSO percentage (with caution): While the general recommendation is to keep the final DMSO concentration below 0.1%, some cell lines can tolerate slightly higher concentrations (up to 0.5%).[4] Always perform a vehicle control to assess the effect of the solvent on your experimental system.

    • Use a different solvent system: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for MCOPPB trihydrochloride.[3]

    • Pre-warm solutions: Pre-warming both the stock solution and the aqueous medium to 37°C before mixing can sometimes prevent precipitation that occurs at lower temperatures.[3]

Issue 2: Inconsistent or Unexpected Experimental Results

Problem: I am observing high variability or unexpected outcomes in my experiments with this compound.

Possible Causes and Solutions:

  • Compound Degradation: As discussed under stability, improper storage or handling can lead to degradation of this compound.

    • Solution: Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. It is advisable to aliquot the stock solution upon preparation.

  • Cell Line Sensitivity to DMSO: Different cell lines exhibit varying tolerance to DMSO.

    • Solution: Determine the maximum tolerable DMSO concentration for your specific cell line by running a dose-response curve with the vehicle alone.

  • Off-target Effects: While this compound is a selective NOP receptor agonist, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.

    • Solution: Perform dose-response experiments to ensure you are working within a concentration range that selectively activates the NOP receptor. Include appropriate controls, such as a known NOP receptor antagonist, to confirm that the observed effects are mediated by the NOP receptor.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in DMSO

This protocol provides a general method to evaluate the stability of this compound in DMSO over time.

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[6]

  • Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).

  • Sample Collection: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Sample Analysis: Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Compare the results to the sample from time point zero (T=0) to determine the percentage of the compound remaining.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol helps determine the stability of this compound under typical cell culture conditions.

  • Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[6]

  • Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., <0.1%). Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).[6]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6]

  • Quenching and Storage: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.[6]

  • Sample Analysis: Analyze the concentration of the parent compound in each sample using a sensitive and specific analytical method like LC-MS/MS.

  • Data Analysis: Plot the percentage of the compound remaining versus time to determine its stability profile in the cell culture medium.

Signaling Pathways and Workflows

This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR). Its activation triggers a cascade of intracellular signaling events.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S_MCOPPB This compound NOP_Receptor NOP Receptor (GPCR) S_MCOPPB->NOP_Receptor Binds and Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates MAPK MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Anxiolytic & Senolytic Effects cAMP->Cellular_Response K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel K_Channel->Cellular_Response Ca_Channel->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified signaling pathway of this compound via the NOP receptor.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution in DMSO Working_Solution Prepare Working Dilutions in Aqueous Buffer/Medium Stock_Solution->Working_Solution Cell_Treatment Treat Cells/Tissue with This compound Working_Solution->Cell_Treatment Troubleshooting Troubleshooting Working_Solution->Troubleshooting Precipitation? Incubation Incubate for Desired Time Cell_Treatment->Incubation Data_Collection Collect Data (e.g., cellular assays, imaging) Incubation->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis Data_Analysis->Troubleshooting Inconsistent results?

Figure 2: General experimental workflow for using this compound.

logical_relationship Compound_Properties Compound Properties - Solubility - Stability Reliable_Data Reliable and Reproducible Experimental Data Compound_Properties->Reliable_Data Impacts Experimental_Conditions Experimental Conditions - Solvent - Concentration - Temperature - pH Experimental_Conditions->Reliable_Data Impacts

Figure 3: Key factors influencing the outcome of experiments with this compound.

References

Technical Support Center: (S)-MCOPPB Intraperitoneal Injection Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the intraperitoneal (i.p.) injection protocol for (S)-MCOPPB. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the S-enantiomer of MCOPPB, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is a G protein-coupled receptor.[1][2] Its activation is involved in regulating numerous brain activities, including emotional behaviors.[3] While sometimes associated with other receptors, its primary characterized activity is as a NOP receptor agonist.[1][2]

Q2: What is a recommended starting dose for this compound in mice via intraperitoneal injection?

A2: Published in vivo studies using MCOPPB in mice have utilized a dose of 5 mg/kg administered intraperitoneally.[4] This serves as a strong starting point for experimental design, though dose-response studies are recommended to determine the optimal concentration for your specific model and endpoint.

Q3: What is the best vehicle for dissolving this compound for i.p. injection?

A3: The choice of vehicle depends on the salt form of the compound. The free base of MCOPPB is soluble in DMSO but not in water.[5] Conversely, MCOPPB trihydrochloride is water-soluble.[4] For hydrophobic compounds or to achieve specific concentrations, a multi-component vehicle is often necessary. The goal is to create a clear, stable solution that is well-tolerated by the animal. See Table 1 for recommended vehicle formulations.

Q4: What are the critical parameters for performing an intraperitoneal injection in mice?

A4: Key parameters include proper animal restraint, selecting the correct injection site, using an appropriate needle size, and adhering to maximum volume guidelines. These are crucial for ensuring accurate delivery, minimizing animal stress, and preventing injury.[6][7] Refer to Table 2 for a summary of these parameters.

Vehicle Preparation and Injection Protocol

Detailed Methodology: Vehicle and Drug Preparation
  • Select a Vehicle: Based on the solubility of your specific this compound batch, choose an appropriate vehicle from Table 1. For the water-insoluble free base, a co-solvent system is required.

  • Initial Dissolution: If using a co-solvent system, first dissolve the this compound powder in the organic solvent component (e.g., DMSO) by vortexing or brief sonication.

  • Stepwise Addition: Add the remaining vehicle components (e.g., PEG300, Tween-80) one by one, ensuring the solution remains clear after each addition.[8]

  • Final Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the mixture to reach the final desired concentration and volume. Add the aqueous solution dropwise while vortexing to prevent precipitation.[8]

  • Final Preparation: Ensure the final solution is sterile and warmed to room or body temperature before injection to reduce discomfort to the animal.[6][7]

Detailed Methodology: Intraperitoneal Injection Procedure
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and body. One common method is to grasp the loose skin over the shoulders and neck. Turn the mouse to expose its abdomen.[7]

  • Tilt the Animal: Tilt the animal's head downwards at a slight angle. This causes the abdominal organs to shift cranially, creating a safer injection space in the lower abdomen.[7][9]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum (located on the left side) and the urinary bladder.[6][7]

  • Insert Needle: Using a 25-27 gauge needle, insert it with the bevel facing up at a 30-45 degree angle into the identified quadrant.[7][9]

  • Aspirate: Gently pull back the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If you aspirate yellow fluid (urine) or greenish/brown material (intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe.[6]

  • Inject: Depress the plunger smoothly to administer the substance.

  • Withdraw and Monitor: Withdraw the needle along the same angle of insertion. Return the animal to its cage and monitor it for several minutes for any signs of distress or adverse reactions.[6]

Data Presentation

Table 1: Recommended Vehicle Formulations for this compound

FormulationComponentsSuitability & Notes
Aqueous (for Hydrochloride Salt) Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Suitable for water-soluble salt forms like MCOPPB trihydrochloride.[4] Ensure pH is near neutral (~7.0).
Co-Solvent System 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common formulation for improving the solubility of hydrophobic compounds for in vivo use.[8]
Co-Solvent System 2 10% DMSO, 90% Corn OilSuitable for highly lipophilic compounds. Creates an oil-based depot for slower absorption.[8]
Cyclodextrin-based 10% DMSO, 90% (20% SBE-β-CD in Saline)Captisol® (SBE-β-CD) is a modified cyclodextrin used to enhance the solubility of poorly water-soluble drugs.[8]

Table 2: Key Parameters for Intraperitoneal Injection in Mice

ParameterRecommendationRationale & Justification
Injection Site Lower Right Abdominal QuadrantAvoids injury to the cecum, urinary bladder, and other vital organs.[6][7]
Needle Gauge 25 - 27 GBalances ease of injection with minimizing tissue trauma.[6][9]
Max Injection Volume < 10 mL/kgPrevents excessive abdominal pressure and discomfort. For a 25g mouse, this is ≤ 0.25 mL.[6]
Injection Angle 30 - 45 degreesFacilitates entry into the peritoneal cavity while minimizing the risk of puncturing internal organs.[7][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates during vehicle preparation. - Compound is not fully dissolved in the organic solvent before adding the aqueous phase.- Aqueous phase was added too quickly.- Vehicle is not suitable for the required concentration.- Ensure complete dissolution in the initial solvent (DMSO, etc.) using sonication or gentle warming if necessary.- Add the aqueous component (saline/PBS) slowly and dropwise while vortexing.[8]- Test an alternative vehicle formulation from Table 1, such as one with a higher percentage of co-solvents or an oil base.
Solution is cloudy or forms a suspension. - Poor solubility of the compound.- Interaction between vehicle components.- While a uniform suspension can sometimes be used for i.p. injection, a clear solution is ideal. Try sonicating the final mixture to create a finer, more homogenous suspension.- Consider using a different vehicle system, like one containing cyclodextrins, to enhance solubility.[8]
Animal shows signs of pain or distress during/after injection. - Solution is too cold, acidic, or basic.- Irritating vehicle (e.g., high concentration of DMSO).- Injection was performed too quickly.- Warm the injectable solution to room or body temperature before administration.[6]- Check the pH of the final solution and adjust to be near physiological pH (~7.4) if possible.- Keep DMSO concentration as low as possible (ideally ≤10%).- Inject the solution at a slow, steady rate.
Bleeding at the injection site. - Puncture of a subcutaneous or abdominal wall blood vessel.- Apply gentle pressure to the site with sterile gauze until bleeding stops.[6]- This is usually minor; however, monitor the animal to ensure clotting occurs and no signs of internal bleeding develop.
Fluid leaks back out from the injection site. - Injection volume is too large.- Needle was not inserted deep enough.- Ensure the injection volume does not exceed the recommended maximum of 10 mL/kg.[6]- Confirm proper needle insertion depth into the peritoneal cavity, not just subcutaneously.
Unexpected or inconsistent experimental results. - Inadvertent injection into the gut, bladder, or subcutaneous fat, leading to altered absorption kinetics.[4]- Always aspirate before injecting to confirm correct needle placement.[6]- Ensure consistent and proper restraint and injection technique across all animals and experimenters. A two-person injection technique can reduce errors.[6]

Visualizations

Experimental Workflow

G cluster_admin Administration cluster_post Post-Procedure weigh Weigh this compound vehicle Prepare Vehicle (e.g., Co-solvent System) dissolve Dissolve Compound in Vehicle weigh->dissolve vehicle->dissolve sterile Sterile Filter Solution (0.22 µm) weigh_animal Weigh Animal sterile->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose restrain Restrain Animal calc_dose->restrain inject Perform IP Injection (Lower Right Quadrant) restrain->inject monitor Monitor Animal (for distress) inject->monitor record Record Procedure monitor->record observe Observe for Experimental Endpoint record->observe

Caption: Workflow for the preparation and intraperitoneal administration of this compound.

This compound Signaling Pathway

G cluster_G G Protein Complex MCOPPB This compound NOPR NOP Receptor (GPCR) MCOPPB->NOPR binds & activates G_alpha Gαi/o NOPR->G_alpha activates G_beta_gamma Gβγ NOPR->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits K_channel K+ Channels (GIRKs) G_beta_gamma->K_channel activates Ca_channel Ca2+ Channels (Voltage-gated) G_beta_gamma->Ca_channel inhibits MAPK MAPK Cascade (e.g., ERK1/2) G_beta_gamma->MAPK activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Inhibition of NT Release) Ca_channel->Ca_influx Transcription Changes in Gene Transcription MAPK->Transcription

Caption: Simplified NOP receptor signaling cascade activated by this compound.

References

Technical Support Center: (S)-MCOPPB Animal Model Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-MCOPPB in animal models. The information is designed to help mitigate potential side effects and ensure the successful execution of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the nociceptin receptor (NOP), also known as the orphanin FQ peptide (OFQ) receptor.[1][][3] It has significantly weaker activity at other opioid receptors, including mu, kappa, and delta receptors.[1][4] Its primary therapeutic action demonstrated in animal models is anxiolytic.[1][4]

Q2: What are the reported side effects of this compound in animal models?

The most commonly reported side effects are generally mild and dose-dependent. These include:

  • Sedation: Slight sedative effects have been observed, but typically at doses much higher than those required for anxiolytic effects.[1]

  • Reduced Locomotion: A transient decrease in locomotor activity is a noted side effect.[5][6]

  • Metabolic Changes: One study reported mild liver stress, characterized by a low grade of steatosis, and an increase in the size of adipocytes (fat cells).[6] These effects were associated with reduced locomotion and a slight increase in body weight.[6]

Q3: At what doses are the anxiolytic effects of this compound observed, and at what doses do side effects become more prominent?

Anxiolytic-like effects in mice have been reported at an oral dose of 10 mg/kg.[][4] In contrast, sedative side effects do not typically appear until much higher doses are administered.[1] One study investigating senolytic effects used an intraperitoneal (i.p.) dose of 5 mg/kg.[5]

Q4: How can I mitigate the sedative and locomotor effects of this compound?

  • Dose Optimization: The most effective way to mitigate these side effects is to use the lowest effective dose for your experimental endpoint. Since sedation and reduced locomotion are dose-dependent, a careful dose-response study is recommended.

  • Acclimation Period: Ensure animals are properly acclimated to the testing environment to minimize stress-induced hypoactivity, which could be confounded with drug effects.

  • Timing of Behavioral Testing: Conduct behavioral tests when the anxiolytic effects are expected to be maximal and the sedative effects are minimal. This may require a time-course study.

Q5: What are the recommendations for mitigating the observed metabolic side effects?

The mild liver stress and increased adiposity observed in one study were linked to reduced physical activity.[6]

  • Environmental Enrichment: Providing an enriched environment may encourage more spontaneous activity, potentially counteracting the effects of reduced locomotion.

  • Monitoring: It is crucial to monitor animal health, including body weight and food/water intake, throughout the study.

  • Dosing Schedule: The researchers who observed these effects suggested that a wider-time interval dosing schedule could be a potential approach to avoid the hepatic side effects.[6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Excessive Sedation or Immobility Dose of this compound is too high.Perform a dose-response study to identify the minimal effective dose for your desired therapeutic effect.
Animal strain sensitivity.Review literature for known sensitivities of your chosen animal strain to NOP receptor agonists. Consider using a different strain if necessary.
Confounding Effects of Reduced Locomotion on Behavioral Assays The behavioral assay is sensitive to changes in motor activity (e.g., open field test).Utilize behavioral paradigms that are less dependent on locomotor activity to assess anxiety (e.g., elevated plus maze, light-dark box, Vogel conflict test).[][4]
Insufficient acclimation to the testing apparatus.Ensure a proper habituation period for the animals to the testing environment before drug administration and testing.
Significant Weight Gain or Signs of Liver Stress Reduced overall activity leading to metabolic changes.Implement environmental enrichment to encourage physical activity. Monitor body weight and overall health closely. Consider a dosing regimen with wider intervals between administrations.[6]
Pre-existing metabolic conditions in the animal model.Ensure the use of healthy animals with no underlying metabolic issues.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound in Mice

Parameter Dose and Route Animal Model Observed Effect Reference
Anxiolytic-like effect10 mg/kg, p.o.MouseElicited anxiolytic-like effects in the Vogel conflict test.[][4]
Locomotor Activity10 mg/kg, p.o.MouseNo effect on locomotor activity.[4]
Locomotor Activity5 mg/kg, i.p.MouseSignificantly lower ambulatory distance in the open-field test.[5]
Memory10 mg/kg, p.o.MouseNo effect on memory.[4]
Ethanol-induced Hypnosis10 mg/kg, p.o.MouseDid not contribute to ethanol-induced hypnosis.[4]
NOP Receptor Signaling10 mg/kg, p.o.MouseInhibited signaling through the NOP receptor in the brain.[4]
Adipocyte Size5 mg/kg, i.p.MouseIncreased fat cell size by about 20% compared to control.[]

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-like Effects using the Vogel Conflict Test

  • Animals: Male mice are suitable for this test.

  • Apparatus: A standard Vogel conflict test apparatus is required, which consists of a testing chamber with a grid floor and a drinking spout.

  • Procedure:

    • Deprive the mice of water for 24 hours prior to the test.

    • Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the control group.

    • After a designated pre-treatment time (e.g., 60 minutes), place each mouse individually into the testing chamber.

    • Allow the mouse to explore the chamber and find the drinking spout.

    • Once the mouse starts drinking, deliver a mild electric shock through the grid floor after every 20th lick.

    • Record the number of shocks received during a 3-minute session.

  • Data Analysis: An increase in the number of shocks received by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

Protocol 2: Assessment of Locomotor Activity using the Open Field Test

  • Animals: Male or female mice can be used.

  • Apparatus: An open field arena (e.g., a square box of 40x40 cm) with video tracking software.

  • Procedure:

    • Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.

    • After the appropriate pre-treatment time, place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

    • The video tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: A significant decrease in the total distance traveled in the this compound treated group compared to the vehicle group indicates reduced locomotor activity.

Visualizations

MCOPPB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCOPPB This compound NOP_R NOP Receptor MCOPPB->NOP_R Agonist Binding G_Protein G-protein (Gi/o) NOP_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolytic Effects cAMP->Anxiolysis

Caption: Simplified signaling pathway of this compound via the NOP receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Male Mice) Acclimation Acclimation Period Animal_Selection->Acclimation Dosing Administration of This compound or Vehicle Acclimation->Dosing Behavioral_Assay Behavioral Assay (e.g., Vogel Conflict Test) Dosing->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: General experimental workflow for in vivo studies with this compound.

References

Validation & Comparative

A Comparative Guide to the Anxiolytic Efficacy of (S)-MCOPPB and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic efficacy of the novel nociceptin receptor agonist, (S)-MCOPPB, and the classical benzodiazepine, diazepam. The information presented is based on available preclinical experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.

Mechanism of Action

This compound is a potent and selective agonist for the nociceptin opioid peptide (NOP) receptor, also known as the orphanin FQ (N/OFQ) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of biological functions, including pain, mood, and anxiety.[3][4] Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that is thought to produce anxiolytic effects.[5]

Diazepam , a well-established anxiolytic, belongs to the benzodiazepine class of drugs. Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.[3][6][7] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA.[3][6][7] This potentiation of GABAergic inhibition leads to a calming effect on the central nervous system, resulting in anxiolysis, sedation, and muscle relaxation.[6][7]

Preclinical Anxiolytic Efficacy: A Data-Driven Comparison

The anxiolytic properties of this compound and diazepam have been evaluated in various preclinical models of anxiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Anxiolytic Efficacy in the Vogel Conflict Test (Mice)
Compound Dose (p.o.) Anxiolytic-like Effect (Increase in punished licks)
This compound10 mg/kgSignificant increase, comparable to diazepam[2]
Diazepam3 mg/kgSignificant increase[2]
Note: The Vogel conflict test assesses anxiolytic activity by measuring the willingness of a water-deprived animal to drink from a tube that is paired with a mild electric shock. Anxiolytic compounds increase the number of punished licks.
Table 2: Effects on Locomotor Activity in the Open Field Test (Mice)
Compound Dose (p.o.) Effect on Locomotor Activity
This compound10 mg/kgNo significant effect[2]
DiazepamNot explicitly tested in a direct comparative study with this compound in the provided results. However, other studies indicate that higher doses of diazepam can impair locomotor activity.[8]
Note: The open field test is used to assess general locomotor activity and anxiety-like behavior. A reduction in movement can indicate sedative effects.
Table 3: Effects on Memory in the Passive Avoidance Test (Mice)
Compound Dose (p.o.) Effect on Memory (Step-through latency)
This compound10 mg/kgNo significant effect on memory[2]
Diazepam3 mg/kgCaused memory deficits[2]
Note: The passive avoidance test assesses learning and memory. A shorter step-through latency indicates memory impairment.

Experimental Protocols

Vogel Conflict Test

The Vogel conflict test is a widely used paradigm to screen for anxiolytic drugs.[6][7][9]

  • Animals: Typically, rodents such as mice or rats are used.

  • Apparatus: A testing chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.[9]

  • Procedure:

    • Animals are water-deprived for a set period (e.g., 24-48 hours) before the test.[6]

    • During the test session, animals are placed in the chamber and allowed to drink from the spout.

    • After a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the grid floor.[6]

    • The number of punished licks is recorded over a fixed period (e.g., 3-5 minutes).[6]

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test session.

  • Endpoint: An increase in the number of punished licks is indicative of an anxiolytic effect.[6]

Elevated Plus Maze (EPM)

The EPM is another standard behavioral test for assessing anxiety-like behavior in rodents.[10][11]

  • Animals: Mice or rats.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[10]

  • Procedure:

    • The animal is placed in the center of the maze facing an open arm.[10]

    • The animal is allowed to explore the maze for a set duration (typically 5 minutes).[10]

    • Behavior is recorded, usually by a video tracking system.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Endpoints:

    • Anxiety-like behavior: Percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[10][11]

    • Locomotor activity: Total number of arm entries.[10]

Open Field Test (OFT)

The OFT is used to evaluate general locomotor activity and anxiety-like behavior.[12][13]

  • Animals: Mice or rats.

  • Apparatus: A square arena with walls.[12]

  • Procedure:

    • The animal is placed in the center of the open field.

    • Locomotor activity is recorded for a specific duration using a video tracking system.[13]

  • Drug Administration: The test compound or vehicle is administered before the test.

  • Endpoints:

    • Locomotor activity: Total distance traveled, and number of line crossings.[13]

    • Anxiety-like behavior: Time spent in the center of the arena. An increase in center time can indicate an anxiolytic effect.[12]

Signaling Pathways and Experimental Workflow

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis Results in

Caption: Diazepam's Mechanism of Action on the GABA-A Receptor.

NOP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_MCOPPB This compound NOP_Receptor NOP Receptor (GPCR) S_MCOPPB->NOP_Receptor Binds & Activates G_Protein G Protein (Gi/o) NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Modulates Anxiolysis Anxiolysis Downstream_Effectors->Anxiolysis Leads to

Caption: this compound's Mechanism of Action via the NOP Receptor.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Mice) Drug_Administration Drug Administration (this compound, Diazepam, Vehicle) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Vogel_Test Vogel Conflict Test Behavioral_Testing->Vogel_Test EPM_Test Elevated Plus Maze Behavioral_Testing->EPM_Test OFT_Test Open Field Test Behavioral_Testing->OFT_Test Data_Collection Data Collection (Automated Tracking & Manual Scoring) Vogel_Test->Data_Collection EPM_Test->Data_Collection OFT_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Results_Interpretation Results Interpretation (Anxiolytic Efficacy & Side Effects) Data_Analysis->Results_Interpretation

Caption: General Experimental Workflow for Anxiolytic Drug Testing.

Conclusion

The available preclinical data suggests that this compound exhibits anxiolytic-like effects comparable to diazepam in the Vogel conflict test.[2] A significant advantage of this compound appears to be its favorable side-effect profile, as it did not impair memory or locomotor activity at anxiolytically effective doses in the studies reviewed.[2] In contrast, diazepam is known to cause memory deficits and sedation.[2][8]

Further research is warranted to directly compare the anxiolytic efficacy of this compound and diazepam across a broader range of behavioral paradigms and to elucidate the full therapeutic potential and safety profile of NOP receptor agonists for the treatment of anxiety disorders. The distinct mechanisms of action of these two compounds offer different avenues for therapeutic intervention and highlight the potential for developing novel anxiolytics with improved side-effect profiles.

References

A Comparative Analysis of (S)-MCOPPB and Other NOP Receptor Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, pain, and substance abuse. Unlike classical opioid receptors, agonists of the NOP receptor do not appear to be associated with the same rewarding effects or abuse liability, making them an attractive avenue for drug development. This guide provides a comparative overview of the preclinical data for (S)-MCOPPB, a potent and selective NOP receptor agonist, alongside other notable NOP receptor agonists, to aid researchers in selecting the appropriate tool compounds for their studies.

Introduction to this compound

This compound, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide, selective agonist for the NOP receptor.[1] It exhibits high binding affinity and potency, making it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system. This guide will compare its in vitro and in vivo pharmacological profile with other key NOP receptor agonists, including Ro 64-6198, the bifunctional agonist AT-121, and the mixed NOP/opioid receptor agonist Cebranopadol.

In Vitro Pharmacological Comparison

The in vitro activity of NOP receptor agonists is typically characterized by their binding affinity (Ki) at the NOP receptor and other opioid receptors (mu, delta, and kappa), as well as their functional potency (EC50) and efficacy (Emax) in assays that measure G-protein activation, such as GTPγS binding and cAMP inhibition assays.

CompoundNOP Ki (nM)MOP Ki (nM)KOP Ki (nM)DOP Ki (nM)NOP GTPγS EC50 (nM)NOP GTPγS Emax (%)NOP cAMP Inhibition EC50 (nM)NOP cAMP Inhibition Emax (%)
This compound 0.09[2]1.08[3]24.3[3]>1000[3]0.39[2]Full Agonist[4]--
Ro 64-6198 0.389[1]46.8[1]89.1[1]1380[1]38.9[1]Full Agonist32.4[1]Full Agonist
AT-121 -->100>100Partial AgonistPartial Agonist--
Cebranopadol Subnanomolar[5]Subnanomolar[5]~3-4 fold weaker than NOP/MOP[5]~20-26 fold weaker than NOP/MOP[5]Full Agonist[4]Full Agonist[4]--

Signaling Pathways of NOP Receptor Agonists

Activation of the NOP receptor by agonists like this compound primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channels, causing the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6] This results in neuronal hyperpolarization and reduced neuronal excitability. Some studies also suggest the involvement of mitogen-activated protein kinase (MAPK) pathways.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist NOP Receptor NOP Receptor Agonist->NOP Receptor Binds G_Protein Gαi/oβγ NOP Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Caption: NOP Receptor Signaling Pathway.

Experimental Methodologies

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-hNOP) are prepared.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]N/OFQ for NOP receptor) and various concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membranes Cell Membranes with NOP Receptors Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]N/OFQ) Radioligand->Incubation Test_Compound Test Compound (e.g., S-MCOPPB) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Protocol Outline:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the agonist.

  • Reaction Termination: The reaction is stopped by rapid filtration.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.

GTPgS_Assay_Workflow Membranes Cell Membranes with NOP Receptors Incubation Incubation Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Agonist Agonist (e.g., S-MCOPPB) Agonist->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

Caption: [³⁵S]GTPγS Binding Assay Workflow.

In Vivo Performance: Anxiolytic Effects

This compound has demonstrated potent anxiolytic-like effects in preclinical models. For instance, in the mouse Vogel conflict test, MCOPPB elicited anxiolytic effects at a dose of 10 mg/kg (p.o.), comparable to the benzodiazepine diazepam, but without the associated motor impairment or memory deficits.[3] This favorable in vivo profile highlights the therapeutic potential of selective NOP receptor agonists.

Conclusion

This compound stands out as a highly potent and selective NOP receptor agonist. Its in vitro profile, characterized by high affinity and full agonism at the NOP receptor, translates to significant anxiolytic effects in vivo without the common side effects of other anxiolytics. When compared to other NOP agonists, this compound's high selectivity makes it a particularly valuable tool for dissecting the specific roles of the NOP receptor system. Bifunctional agonists like AT-121 and Cebranopadol, while also engaging the NOP receptor, have more complex pharmacological profiles due to their interaction with classical opioid receptors. The choice of agonist will therefore depend on the specific research question, with this compound being an excellent choice for studies focused on the selective activation of the NOP receptor.

References

Unveiling the Senolytic Potential of (S)-MCOPPB: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals validating the senolytic activity of (S)-MCOPPB against established alternatives. This report details supporting experimental data, protocols, and key cellular pathways.

In the expanding field of geroscience, the quest for effective senolytic compounds—agents that selectively clear senescent cells—holds immense promise for treating a myriad of age-related diseases. A notable entrant in this arena is this compound, a selective agonist of the nociceptin/orphanin FQ (NOP) receptor, which has demonstrated potent senolytic activity.[1][2] This guide provides an objective comparison of the in vitro senolytic performance of this compound against the well-established senolytic combination of Dasatinib and Quercetin (D+Q) and the BCL-2 inhibitor Navitoclax.

Comparative Analysis of Senolytic Activity

This compound has been identified as a potent senolytic through high-throughput screening of pharmacologically active compounds.[1] Its mechanism of action is linked to the activation of the NOP receptor, which in turn triggers transcriptional networks involved in immune responses, including Toll-like receptors (TLRs).[2] This novel mechanism distinguishes it from other prominent senolytics.

Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, are often used in combination to effectively target and eliminate senescent cells across various cell types.[3][4][5] Navitoclax, another well-characterized senolytic, functions by inhibiting the anti-apoptotic proteins of the BCL-2 family.[6][7]

The following table summarizes the available quantitative data on the in vitro senolytic activity of this compound and its comparators. It is important to note that the experimental conditions, including the cell lines and senescence inducers, vary between studies, which should be considered when comparing the data directly.

Compound/CombinationCell LineSenescence InducerKey Finding
This compound Huh-7 (Hepatocellular Carcinoma)Doxorubicin7-fold decrease in SA-β-gal positive cells[2]
Dasatinib + Quercetin MRC-5 (Human Lung Fibroblasts)Doxorubicin63% reduction in viable senescent cells[8]
Navitoclax A549 (Lung Carcinoma)EtoposideDose-dependent decrease in senescent cell viability[7]

Experimental Protocols

To facilitate the validation of this compound's senolytic activity, this section provides detailed protocols for key in vitro assays.

Induction of Cellular Senescence

A common method to induce senescence in vitro is through treatment with DNA-damaging agents like Doxorubicin.

  • Cell Seeding: Plate cells (e.g., MRC-5 human lung fibroblasts or Huh-7 hepatocellular carcinoma cells) in appropriate culture vessels and allow them to adhere overnight.

  • Doxorubicin Treatment: Treat the cells with a final concentration of 100 nM Doxorubicin for 24 hours.

  • Washout and Incubation: After 24 hours, remove the Doxorubicin-containing medium, wash the cells with PBS, and culture them in fresh complete medium for a further 6 days to allow the senescent phenotype to establish.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used biomarker for identifying senescent cells.[9]

  • Fixation: Wash the cells with PBS and fix them with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) to the cells.

  • Incubation: Incubate the cells at 37°C without CO2 overnight.

  • Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Cell Viability Assay

To quantify the selective killing of senescent cells, a cell viability assay such as the MTT assay can be performed.[10][11]

  • Cell Seeding: Seed both non-senescent (control) and senescent cells in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the senolytic compound (e.g., this compound) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in the senescent cell population compared to the non-senescent population indicates senolytic activity.

p16INK4a Immunofluorescence

p16INK4a is a key tumor suppressor protein and a robust marker of cellular senescence.[12]

  • Cell Preparation: Grow cells on coverslips and induce senescence.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against p16INK4a overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. An increased nuclear and/or cytoplasmic signal for p16INK4a confirms the senescent phenotype.

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Senescence Induction cluster_1 Phase 2: Senolytic Treatment & Analysis A Plate Cells B Induce Senescence (e.g., Doxorubicin) A->B C Confirm Senescent Phenotype (SA-β-gal, p16INK4a) B->C D Treat with this compound & Alternatives C->D Senescent Cells E Assess Cell Viability (MTT Assay) D->E F Quantify Senescent Cell Clearance (SA-β-gal) D->F

Caption: Experimental workflow for validating senolytic activity.

G MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR activates TLR Toll-like Receptors (TLRs) NOPR->TLR activates ImmuneResponse Immune Response Transcriptional Networks TLR->ImmuneResponse activates Senolysis Senolysis ImmuneResponse->Senolysis leads to

Caption: Proposed signaling pathway for this compound-induced senolysis.

Conclusion

This compound presents a promising new avenue for senolytic therapy with a distinct mechanism of action. The in vitro data, while preliminary, suggests a potent and selective activity against senescent cells. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound. Direct, head-to-head comparisons with other senolytics under standardized conditions will be a crucial next step in definitively positioning this compound within the landscape of senotherapeutic agents.

References

Probing NOP Receptor Activation: A Comparative Guide to Western Blot Analysis of (S)-MCOPPB-Induced Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the molecular intricacies of Nociceptin/Orphanin FQ (NOP) receptor activation is paramount for designing novel therapeutics. This guide provides a comparative analysis of (S)-MCOPPB-induced NOP receptor phosphorylation, benchmarked against other key agonists. Detailed experimental protocols for Western blot analysis, quantitative data summaries, and signaling pathway diagrams are presented to facilitate reproducible and insightful research.

The NOP receptor, a member of the opioid receptor family, is a critical target for developing analgesics with potentially fewer side effects than traditional opioids.[1][2] Ligand-induced phosphorylation of the NOP receptor is a key step in the cascade of events that leads to receptor desensitization, internalization, and downstream signaling. The synthetic agonist this compound has been identified as a potent activator of the NOP receptor, and understanding its specific effects on phosphorylation provides valuable insights into its pharmacological profile.[1][3]

Comparative Analysis of NOP Receptor Agonist-Induced Phosphorylation

Western blot analysis using phosphosite-specific antibodies reveals that NOP receptor agonists induce distinct phosphorylation patterns on the C-terminal tail of the receptor. The primary phosphorylation sites identified are Serine 346 (Ser³⁴⁶), Serine 351 (Ser³⁵¹), Threonine 362 (Thr³⁶²), and Serine 363 (Ser³⁶³).[2][4]

This compound is a potent agonist that induces robust phosphorylation of the NOP receptor.[1] Its efficacy in promoting phosphorylation is comparable to the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ). This is in contrast to other agonists, such as NNC 63-0532, which, despite being a full agonist in G protein-mediated signaling, fails to induce any detectable receptor phosphorylation.[1] This highlights the phenomenon of biased agonism, where a ligand can preferentially activate one signaling pathway over another.

Below is a summary of the phosphorylation profiles of various NOP receptor agonists as determined by Western blot analysis.

AgonistReceptor Phosphorylation at Ser³⁴⁶, Ser³⁵¹, Thr³⁶²/Ser³⁶³G Protein Signaling (GIRK activation)Receptor InternalizationNotes
This compound Strong inductionFull agonistStrong inductionPotency for phosphorylation is similar to N/OFQ.[1]
N/OFQ (endogenous agonist) Strong inductionFull agonistStrong inductionInduces phosphorylation in a time-dependent manner, with Ser³⁴⁶ being the primary site.[1]
AT-202 Strong inductionFull agonistStrong inductionInduces dose-dependent phosphorylation in vivo.[1]
Ro64-6198 Strong inductionFull agonistStrong inductionDemonstrates a phosphorylation profile similar to N/OFQ.[1]
SCH221510 Strong inductionFull agonistStrong inductionAnother full agonist that effectively induces phosphorylation.[1]
NNC 63-0532 No inductionFull agonistNo inductionA clear example of a G protein-biased agonist.[1]
Cebranopadol No inductionFull agonistNo inductionA bifunctional MOP/NOP agonist that shows G protein bias at the NOP receptor.[5]

NOP Receptor Signaling and Phosphorylation Workflow

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαi/Gαo proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] This G protein activation also leads to the modulation of ion channels.

Simultaneously, agonist binding promotes the recruitment of G protein-coupled receptor kinases (GRKs), primarily GRK2 and GRK3, to the receptor.[1][2] These kinases phosphorylate specific serine and threonine residues on the intracellular C-terminal tail of the NOP receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization, and facilitates the internalization of the receptor from the cell surface.

NOP Receptor Signaling Pathway NOP Receptor Signaling Pathway cluster_membrane Plasma Membrane NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activation GRK GRK2/3 NOP->GRK Recruitment P Phosphorylation NOP->P AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Agonist This compound Agonist->NOP Binding GRK->NOP Phosphorylation at Ser/Thr residues Arrestin β-Arrestin P->Arrestin Binding Internalization Receptor Internalization Arrestin->Internalization Downstream Downstream Signaling (e.g., MAPK activation) Arrestin->Downstream Western Blot Workflow Western Blot Workflow for NOP Phosphorylation A 1. Cell Culture & Treatment HEK293 cells expressing NOP receptors are treated with this compound or other agonists. B 2. Cell Lysis Cells are lysed in buffer containing protease and phosphatase inhibitors to preserve phosphorylation. A->B C 3. Protein Quantification Protein concentration of lysates is determined (e.g., BCA assay). B->C D 4. SDS-PAGE Equal amounts of protein are separated by size on a polyacrylamide gel. C->D E 5. Protein Transfer Proteins are transferred from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking Membrane is blocked (e.g., with BSA) to prevent non-specific antibody binding. E->F G 7. Primary Antibody Incubation Membrane is incubated with a phospho-specific NOP receptor antibody (e.g., anti-pSer346). F->G H 8. Secondary Antibody Incubation Membrane is incubated with an HRP-conjugated secondary antibody. G->H I 9. Detection Signal is detected using an enhanced chemiluminescence (ECL) substrate. H->I J 10. Stripping & Reprobing (Optional) Membrane can be stripped and reprobed with an antibody for total NOP receptor as a loading control. I->J

References

A Comparative Analysis of (S)-MCOPPB and AT-403 on Locomotor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the effects of two selective nociceptin/orphanin FQ (NOP) receptor agonists, (S)-MCOPPB and AT-403, on locomotor activity. The information presented is based on available preclinical experimental data, offering a resource for researchers in pharmacology and neuroscience.

Introduction

This compound and AT-403 are both potent agonists of the NOP receptor, a target of interest for various therapeutic areas, including pain, anxiety, and substance abuse.[1][2] While both compounds act on the same receptor, their downstream signaling pathways differ. AT-403 is considered an unbiased agonist, whereas this compound exhibits a bias towards G-protein signaling pathways.[3] This fundamental difference in their mechanism of action may underlie their distinct effects on complex behaviors such as locomotion. Understanding these differences is crucial for the development of NOP receptor-targeted therapeutics with desired efficacy and minimal side effects.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study on the effects of this compound and AT-403 on locomotor activity in mice. The data is extracted from a study where both compounds were administered intraperitoneally (i.p.) and locomotor activity was assessed over a 60-minute period.[3][4]

ParameterThis compoundAT-403Vehicle Control
Effective Dose for Locomotor Inhibition No significant effect up to 10 mg/kg[3]1 mg/kg[3]N/A
Cumulative Distance Traveled (60 min) No significant change at doses up to 10 mg/kg[3][4]Significant reduction at 1 mg/kg[3][4]~120 meters[2]
Total Time Spent Immobile (60 min) No significant change at doses up to 10 mg/kg[3][4]Significant increase at 1 mg/kg[3][4]~600 seconds[2]
Cumulative Number of Rearings (60 min) No significant change at doses up to 10 mg/kg[3][4]Significant reduction at 1 mg/kg[3][4]~500 rearings[2]

Note: It is important to consider that the effect of this compound on locomotion may be dose and administration regimen-dependent. While acute administration up to 10 mg/kg showed no significant effect in one study, another study involving repeated administration of 5 mg/kg over 21 days reported a significant reduction in locomotor activity.[5]

Experimental Protocols

Open Field Test

The open field test is a common method used to assess general locomotor activity and anxiety-like behavior in rodents.[6][7][8]

Apparatus:

  • A square arena, typically 40 x 40 cm or 50 x 50 cm, with walls high enough to prevent escape.[4][7] The floor is often divided into a grid of equal-sized squares.

  • An overhead camera is used to record the animal's movement.[6]

  • Automated tracking software analyzes the video to quantify various locomotor parameters.[8]

Procedure:

  • Rodents are habituated to the testing room for at least 30 minutes before the experiment.[8]

  • Each animal is placed individually in the center of the open field arena.[9]

  • The animal is allowed to freely explore the arena for a predetermined period, typically ranging from 5 to 60 minutes.[4][7]

  • The arena is cleaned thoroughly between each trial to remove any olfactory cues.[9]

  • The tracking software records parameters such as:

    • Total distance traveled: The total distance covered by the animal during the test.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior, as rodents naturally tend to stay near the walls (thigmotaxis).

    • Rearing: The number of times the animal stands on its hind legs, an exploratory behavior.

    • Immobility time: The total time the animal remains motionless.

Rotarod Test

The rotarod test is used to assess motor coordination and balance.[10][11]

Apparatus:

  • A rotating rod, typically with a textured surface for grip.

  • The apparatus is divided into lanes to test multiple animals simultaneously.

  • Sensors detect when an animal falls off the rod.

Procedure:

  • Animals are first trained on the rotarod at a constant low speed to acclimate them to the apparatus.[12]

  • During the test, the rod rotates at either a fixed speed or an accelerating speed (e.g., from 4 to 40 rpm over a set time).[10][12]

  • The latency to fall off the rotating rod is recorded for each animal.[10]

  • Multiple trials are typically conducted with rest intervals in between.[11]

Signaling Pathways and Experimental Workflow

The differential effects of this compound and AT-403 on locomotion can be attributed to their distinct interactions with the NOP receptor and subsequent downstream signaling cascades. AT-403, an unbiased agonist, activates both G-protein and β-arrestin pathways. In contrast, this compound is a G-protein biased agonist, preferentially activating G-protein signaling while having a lesser effect on β-arrestin recruitment.[3]

Gprotein_vs_unbiased_agonist cluster_unbiased AT-403 (Unbiased Agonist) cluster_biased This compound (G-protein Biased Agonist) AT403 AT-403 NOP_unbiased NOP Receptor AT403->NOP_unbiased G_protein_unbiased G-protein Activation NOP_unbiased->G_protein_unbiased beta_arrestin β-arrestin Recruitment NOP_unbiased->beta_arrestin Locomotion_inhibition Locomotor Inhibition G_protein_unbiased->Locomotion_inhibition beta_arrestin->Locomotion_inhibition MCOPPB This compound NOP_biased NOP Receptor MCOPPB->NOP_biased G_protein_biased G-protein Activation NOP_biased->G_protein_biased No_locomotion_effect No Significant Locomotor Effect G_protein_biased->No_locomotion_effect

Caption: Differential signaling of AT-403 and this compound at the NOP receptor.

The following diagram illustrates a typical experimental workflow for comparing the effects of these compounds on locomotion.

experimental_workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_model Rodent Model (e.g., Mice) Drug_admin Drug Administration (this compound, AT-403, Vehicle) Animal_model->Drug_admin Open_field Open Field Test Drug_admin->Open_field Rotarod Rotarod Test Drug_admin->Rotarod Data_collection Data Collection (Locomotor parameters) Open_field->Data_collection Rotarod->Data_collection Stats Statistical Analysis Data_collection->Stats Comparison Comparative Analysis Stats->Comparison

References

Comparative Analysis of (S)-MCOPPB and Other Senolytics for the Targeted Elimination of Senescent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Senolytic Compounds via Flow Cytometry

The accumulation of senescent cells is a hallmark of aging and contributes to a variety of age-related diseases. Senolytics, a class of drugs that selectively eliminate these cells, represent a promising therapeutic strategy. This guide provides a comparative analysis of a novel senolytic compound, (S)-MCOPPB, against established senolytics, Dasatinib + Quercetin (D+Q) and Fisetin, with a focus on their evaluation using flow cytometry.

Performance Comparison of Senolytic Agents

This compound, a selective nociceptin/orphanin FQ opioid receptor (NOP) agonist, has been identified as a potent senolytic.[1] Its efficacy in clearing senescent cells, alongside well-established senolytics, is summarized below. The data highlights the percentage reduction of senescent cells as determined by flow cytometry and other methods.

Senolytic AgentTarget Cell Type / Senescence InducerConcentration% Reduction of Senescent Cells (Method)Mechanism of Action
This compound Doxorubicin-induced senescent Huh-7 cells0.5 µMUp to 7-fold decrease (Flow Cytometry with C12FDG)[1]NOP receptor agonist; activates transcriptional networks involving Toll-like receptors (TLRs).[1][2]
Visceral white adipose tissue (in vivo)Not specified~70% reduction (SA-β-gal histology)[1]
Dasatinib + Quercetin (D+Q) Senescent human umbilical vein endothelial cells (HUVECs)1 µM D + 10 µM Q~50% reductionDasatinib inhibits multiple tyrosine kinases; Quercetin inhibits PI3K/AKT and BCL-2 family proteins.
Senescent adult RPE cell line-1 cellsNot specifiedSignificant increase in TUNEL+ senescent cells (TUNEL assay)[3]Induces apoptosis via the Bcl-2/Bax system.[3]
Fisetin Etoposide-induced senescent human fibroblasts (IMR90)1-15 µMDose-dependent reduction (C12FDG assay)[4]Inhibits the PI3K/AKT signaling pathway.
Culture-expanded human adipose-derived stem cells (Passage 10)50 µM49.0% reduction (Flow Cytometry with C12FDG)[5]

Experimental Protocols

Accurate quantification of senescent cell populations is crucial for evaluating the efficacy of senolytic compounds. Flow cytometry offers a high-throughput and quantitative method for this purpose.

Protocol: Flow Cytometry Analysis of Senescent Cells

This protocol is adapted for the analysis of senescent cells using the fluorogenic substrate C12FDG, which measures senescence-associated β-galactosidase (SA-β-Gal) activity.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Trypsin-EDTA

  • Bafilomycin A1 (100 µM stock in DMSO)

  • 5-Dodecanoylaminofluorescein Di-β-D-Galactopyranoside (C12FDG) (10 mM stock in DMSO)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency and induce senescence using the chosen method (e.g., replicative exhaustion, doxorubicin treatment).

    • Treat senescent and non-senescent control cells with the senolytic compounds (this compound, D+Q, Fisetin) or vehicle control for the desired time period.

  • Cell Staining:

    • Pre-treat the cells with 100 nM Bafilomycin A1 in culture medium for 1 hour at 37°C to inhibit lysosomal acidification.

    • Add C12FDG to the medium to a final concentration of 10-30 µM and incubate for 1-2 hours at 37°C.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

    • Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation of C12FDG and the appropriate emission filters (typically around 530/30 nm).

    • Gate on single, viable cells.

    • Quantify the percentage of C12FDG-positive cells in each sample.

Visualizing the Mechanism of Action

To understand how this compound exerts its senolytic effects, we can visualize its proposed signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Binds to TLR Toll-like Receptor (TLR) NOPR->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Caspase8 Caspase-8 TRAF6->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Caption: Proposed signaling pathway of this compound-induced senolysis.

Conclusion

The emergence of novel senolytics like this compound expands the arsenal of potential therapeutics for age-related diseases. This guide provides a framework for the comparative evaluation of these compounds using flow cytometry, a powerful tool for quantifying their efficacy. The distinct mechanism of action of this compound, involving the NOP receptor and Toll-like receptor signaling, offers a new avenue for the targeted elimination of senescent cells. Further research is warranted to fully elucidate its signaling pathway and to establish its therapeutic potential in preclinical and clinical settings.

References

Cross-Validation of (S)-MCOPPB's Anxiolytic Effects in Diverse Behavioral Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic effects of the novel nociceptin receptor agonist, (S)-MCOPPB, against established anxiolytic agents—Diazepam, Buspirone, and Fluoxetine. The evaluation is conducted across three widely recognized behavioral models of anxiety in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDBT). This cross-validation aims to offer an objective assessment of this compound's potential as a therapeutic agent for anxiety disorders, supported by experimental data and detailed methodologies.

Comparative Efficacy of Anxiolytic Agents

The anxiolytic potential of this compound is benchmarked against standard-of-care medications to contextualize its efficacy. Diazepam, a benzodiazepine, serves as a classic anxiolytic positive control. Buspirone, a serotonin 5-HT1A receptor partial agonist, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), represent other major classes of anxiolytic drugs.

This compound has been identified as a potent and selective agonist for the nociceptin receptor (NOP), also known as the orphanin FQ receptor.[1] Studies in animal models have indicated that this compound produces significant anxiolytic effects.[2] Notably, these effects are observed without the significant motor or memory impairment often associated with benzodiazepines, and with only minor sedative effects at doses much higher than the effective anxiolytic range.[2]

One study demonstrated that an oral dose of 10 mg/kg of this compound elicited anxiolytic-like effects in the mouse Vogel conflict test, a model of anxiety, without affecting locomotor activity.[3] Another investigation found that a 5 mg/kg intraperitoneal dose of MCOPPB in mice led to a decrease in ambulatory distance but an increase in the time spent in the center of the open field, suggesting an anxiolytic effect.[4] However, the same study reported no significant effect on the time spent in the open arms of the elevated plus maze.[4] This highlights the importance of evaluating anxiolytic compounds across multiple behavioral paradigms to obtain a comprehensive understanding of their activity profile.

Data Presentation: Quantitative Comparison of Anxiolytic Effects

The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound with Diazepam, Buspirone, and Fluoxetine in the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Elevated Plus Maze (EPM)

CompoundDose (mg/kg)Route% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Species
Vehicle --BaselineBaselineMouse/Rat
This compound 5i.p.No significant effectNo significant effectMouse[4]
Diazepam 0.5 - 1.0i.p.IncreasedIncreasedMouse[5]
1.5i.p.IncreasedIncreasedMouse[6]
1p.o.Increased-Rat[7]
Buspirone 0.03 - 0.3p.o.Increased (inverted U-shape)-Rat[8][9]
Fluoxetine (Chronic) 10i.p.Increased-Rat

Note: Fluoxetine often shows anxiogenic effects upon acute administration.[10]

Table 2: Open Field Test (OFT)

CompoundDose (mg/kg)RouteTime in Center (s) (Mean ± SEM)Locomotor Activity (Distance Traveled)Species
Vehicle --BaselineBaselineMouse/Rat
This compound 5i.p.IncreasedDecreasedMouse[4]
10p.o.-No significant effectMouse[3][11]
Diazepam 1i.p.Increased-Mouse[12]
3i.p.-Decreased (sedative effect)Mouse[13]
Buspirone 0.04 - 10i.p.-Decreased (dose-dependent)Rat[14]
Fluoxetine (Chronic) 5.0-IncreasedIncreasedRat[15]

Table 3: Light-Dark Box Test (LDBT)

CompoundDose (mg/kg)RouteTime in Light Compartment (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)Species
Vehicle --BaselineBaselineMouse/Rat
This compound Data not available----
Diazepam 0.1 - 4-Increased-Rat
Buspirone 0.25 - 0.5-Increased-Rat
Fluoxetine Data not available----

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Elevated Plus Maze (EPM) Protocol

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).

  • The maze is elevated to a height of 50-70 cm above the floor.

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle at the appropriate time before testing.

  • Place the animal on the central platform of the maze, facing one of the closed arms.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording for the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Open Field Test (OFT) Protocol

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds reduce this thigmotactic behavior, leading to increased exploration of the central area of the arena.

Apparatus:

  • A square or circular arena (e.g., 50 x 50 cm or 100 cm in diameter) with high walls to prevent escape.

  • The floor is divided into a central zone and a peripheral zone.

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle at the appropriate time before testing.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a 5-10 minute session.

  • Record the session using a video camera positioned above the arena.

  • Analyze the recording for the following parameters:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency.

  • Anxiolytic compounds are expected to increase the time spent and the number of entries into the center zone.

Light-Dark Box Test (LDBT) Protocol

The LDBT is another widely used model for assessing anxiety-like behavior. The apparatus consists of a box divided into a dark, enclosed compartment and a brightly lit, open compartment. The test is based on the conflict between the rodent's innate aversion to bright, open spaces and its exploratory drive.

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.

  • An opening connects the two compartments, allowing free passage.

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle at the appropriate time before testing.

  • Place the animal in the center of the brightly lit compartment, facing away from the opening.

  • Allow the animal to freely explore both compartments for a 5-10 minute session.

  • Record the session using a video camera.

  • Analyze the recording for the following parameters:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Mandatory Visualizations

Signaling Pathway of this compound

anxiolytic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S_MCOPPB This compound NOP_Receptor Nociceptin Receptor (NOP) S_MCOPPB->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Neurotransmitter_Release Reduced Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to Anxiolytic_Effect Anxiolytic Effect Neurotransmitter_Release->Anxiolytic_Effect Contributes to

Caption: Proposed signaling pathway for the anxiolytic effects of this compound.

Experimental Workflow: Elevated Plus Maze

epm_workflow start Start acclimatization Animal Acclimatization (60 min) start->acclimatization drug_admin Drug/Vehicle Administration acclimatization->drug_admin placement Place Animal on Central Platform drug_admin->placement exploration Free Exploration (5 min) placement->exploration recording Video Recording exploration->recording analysis Data Analysis: - Time in Open/Closed Arms - Entries into Open/Closed Arms recording->analysis end End analysis->end

Caption: Standard experimental workflow for the Elevated Plus Maze test.

Experimental Workflow: Open Field Test

oft_workflow start Start acclimatization Animal Acclimatization (60 min) start->acclimatization drug_admin Drug/Vehicle Administration acclimatization->drug_admin placement Place Animal in Center of Arena drug_admin->placement exploration Free Exploration (5-10 min) placement->exploration recording Video Recording exploration->recording analysis Data Analysis: - Time in Center/Periphery - Locomotor Activity recording->analysis end End analysis->end

Caption: Standard experimental workflow for the Open Field Test.

Experimental Workflow: Light-Dark Box Test

ldbt_workflow start Start acclimatization Animal Acclimatization (60 min) start->acclimatization drug_admin Drug/Vehicle Administration acclimatization->drug_admin placement Place Animal in Light Compartment drug_admin->placement exploration Free Exploration (5-10 min) placement->exploration recording Video Recording exploration->recording analysis Data Analysis: - Time in Light/Dark - Transitions recording->analysis end End analysis->end

Caption: Standard experimental workflow for the Light-Dark Box Test.

References

Safety Operating Guide

Proper Disposal of (S)-MCOPPB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-MCOPPB, a potent and selective nociceptin receptor agonist. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects; therefore, it must be disposed of as hazardous chemical waste. Avoid release to the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect from contamination of personal clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₂₆H₄₀N₄ · 3HCl[1]
Molecular Weight 534.05 g/mol [1]
Appearance White to off-white solid
Solubility in Water Soluble to 30 mM[1]
Oral Toxicity Category 4: Harmful if swallowed
Skin Sensitization Category 1: May cause an allergic skin reaction
Aquatic Toxicity Category 2: Toxic to aquatic life with long-lasting effects

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste management service.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2][3][4]

1. Waste Identification and Segregation:

  • Treat all this compound, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous waste.[2]
  • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Store in a designated satellite accumulation area.[5][6]
  • Specifically, keep it separate from incompatible materials such as strong oxidizing agents.

2. Containerization:

  • Use a chemically compatible, leak-proof container for waste collection. Plastic containers are generally preferred over glass to minimize the risk of breakage.[3][5]
  • The container must be in good condition with a secure, tight-fitting lid.[6]
  • Never use food-grade containers for hazardous waste storage.[6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3]
  • The label must include:
  • The full chemical name: "this compound"
  • The approximate quantity or concentration of the waste.
  • The date when the first waste was added to the container.
  • The name and contact information of the principal investigator or laboratory supervisor.
  • Appropriate hazard pictograms (e.g., harmful, environmental hazard).[3]

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area that is at or near the point of generation.[5][7]
  • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
  • Secondary containment is recommended to mitigate spills or leaks.[7]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[3][5]
  • Provide them with accurate information about the waste stream as detailed on your label.
  • Follow all institutional and regulatory procedures for waste handover.

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the formulation) before it can be disposed of as non-hazardous waste.[2][8]
  • The rinsate from this process must be collected and disposed of as hazardous waste.[8]
  • After rinsing, deface or remove the original chemical label before disposing of the container.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal start This compound Waste Generated (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify container Select Compatible, Leak-Proof Container identify->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info Hazard Pictograms container->label_waste segregate Segregate from Incompatible Chemicals label_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Certified Waste Vendor store->contact_ehs empty_q Is Container Empty? store->empty_q For Empty Containers pickup Schedule & Complete Waste Pickup contact_ehs->pickup rinse Triple Rinse with Appropriate Solvent empty_q->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Original Label rinse->deface collect_rinsate->identify Add to Waste Stream dispose_container Dispose of Container as Non-Hazardous Waste deface->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (S)-MCOPPB

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-MCOPPB

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, investigated for its anxiolytic and senolytic effects.[1][2][3][4] As a pharmacologically active compound intended for research, it requires careful handling to ensure the safety of laboratory personnel and prevent contamination. This guide provides essential procedural information for the safe handling and disposal of this compound.

Hazard Assessment and Engineering Controls

Primary Engineering Controls:

  • Containment: All work involving solid this compound, such as weighing and preparing stock solutions, should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize the risk of inhalation.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement primary engineering controls.[7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential as the "last line of defense" against exposure.[8] The minimum required PPE for handling this compound includes:

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required at all times.[9]

  • Hand Protection: Due to the unknown skin absorption risks of this compound, double-gloving with nitrile gloves is recommended.[9][10] For extended handling or when there is a higher risk of splashes, consider using a more robust glove, such as a flexible laminate (e.g., Silver Shield), under a pair of nitrile gloves.[9] Always consult the glove manufacturer's chemical resistance guide.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[9][10] When handling solutions with a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[9][10]

  • Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately contained within a fume hood, a NIOSH-approved respirator may be necessary. The selection of the respirator should be based on a formal risk assessment.[11]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[9]

Operational Plan: Step-by-Step Handling Procedures

a. Preparation and Weighing:

  • Designate a Workspace: Clearly designate an area for handling this compound within a fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: Carefully weigh the powdered this compound. Use a microbalance inside the fume hood if available. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see section 5).

b. Solution Preparation:

  • This compound is soluble in water. [3]

  • Add Solvent: Slowly add the solvent to the vial containing the weighed this compound to avoid splashing.

  • Ensure Dissolution: Cap the vial and mix gently by inversion or vortexing until the solid is fully dissolved.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items should be collected in a dedicated, clearly labeled, sealed waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[12]

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.

Quantitative Data and Physical Properties

The following table summarizes available data for MCOPPB, the parent compound of this compound.

PropertyValueSource(s)
Chemical Name 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole[3][13]
Molecular Formula C₂₆H₄₀N₄ (as free base)[3]
Molecular Weight 408.62 g/mol (as free base)[2]
Appearance White to off-white solid powder[2]
Solubility Soluble in Water (≥13 mg/mL for trihydrochloride hydrate), Soluble in DMSO[2][3]
Storage Temperature Room temperature for the trihydrochloride hydrate form; -20°C for long-term storage of solutions.[3]
Biological Activity Potent NOP receptor agonist with a pKi of 10.07.[13] Highly selective over other opioid receptors.[2][3][2][3][13]

Visualized Workflows

The following diagrams illustrate the decision-making process for PPE selection and the general workflow for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment Start Start: Handling this compound AssessPotency Assess Compound Potency (High Potency Research Chemical) Start->AssessPotency AssessTask Identify Handling Task (e.g., Weighing, Solution Prep) AssessPotency->AssessTask EngControls Engineering Controls: Work in Fume Hood/Glove Box AssessTask->EngControls Body Body: Flame-Resistant Lab Coat EngControls->Body Eyes Eyes: Safety Glasses (min.) + Face Shield for Splash Risk EngControls->Eyes Hands Hands: Double Nitrile Gloves EngControls->Hands Respiratory Respiratory Protection? (Based on Aerosolization Risk) EngControls->Respiratory RespYes Use NIOSH-Approved Respirator Respiratory->RespYes Yes Proceed Proceed with Work Respiratory->Proceed No RespYes->Proceed

Caption: PPE selection workflow for this compound.

Handling_Workflow Start 1. Preparation DonPPE 2. Don Full PPE Start->DonPPE Workstation 3. Prepare Fume Hood Workstation DonPPE->Workstation Weigh 4. Weigh this compound Powder Workstation->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Experiment 6. Perform Experiment Dissolve->Experiment Waste 7. Segregate Hazardous Waste Experiment->Waste Decontaminate 8. Decontaminate Work Area Waste->Decontaminate DoffPPE 9. Doff PPE Correctly Decontaminate->DoffPPE End 10. Wash Hands DoffPPE->End

Caption: General experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-MCOPPB
Reactant of Route 2
(S)-MCOPPB

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。